Technical Documentation Center

5-(4-Fluorophenyl)thiazole-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid Derivatives: A Technical Guide

Executive Summary The thiazole ring is a privileged scaffold in medicinal chemistry, featured in over 18 FDA-approved drugs [3]. Among its versatile derivatives, 5-(4-fluorophenyl)thiazole-2-carboxylic acid and its funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, featured in over 18 FDA-approved drugs [3]. Among its versatile derivatives, 5-(4-fluorophenyl)thiazole-2-carboxylic acid and its functionalized analogs (amides, hydrazides, and esters) have emerged as highly potent, multipotent pharmacophores. The strategic placement of a para-fluoro substitution on the phenyl ring significantly enhances metabolic stability against CYP450-mediated oxidation and increases lipophilicity, facilitating cellular permeability. Concurrently, the thiazole-2-carboxylic acid moiety serves as a critical hydrogen-bonding network anchor and a bioisostere for metal chelation.

This technical guide provides an in-depth analysis of the biological activities of these derivatives, focusing on their roles as targeted oncological agents, neurodegenerative modulators, and antimicrobial therapeutics. By examining the causality behind their mechanisms of action and detailing field-proven experimental protocols, this whitepaper serves as an authoritative resource for drug development professionals.

Targeted Oncology: Carbonic Anhydrase IX/XII Inhibition

Mechanistic Rationale

Solid tumors frequently outgrow their vascular supply, leading to a hypoxic microenvironment. To survive the resulting intracellular acidosis, tumor cells upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn drives the overexpression of transmembrane metalloenzymes Human Carbonic Anhydrase IX (hCA IX) and XII (hCA XII) [4]. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, maintaining a neutral intracellular pH while acidifying the extracellular space—a process that promotes tumor invasion and chemoresistance.

Derivatives of 5-(4-fluorophenyl)thiazole-2-carboxylic acid, particularly when functionalized into primary amides, carbothioamides, or conjugated with sulfonamides, act as potent, isoform-selective inhibitors of hCA IX and XII [4, 6]. The nitrogen of the thiazole ring and the functionalized C2-group coordinate directly with the zinc ion (Zn²⁺) in the enzyme's active site, displacing the catalytic water molecule and halting the hydration reaction.

CA9_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A Induces CA9_Expr CA IX/XII Overexpression (Cell Membrane) HIF1A->CA9_Expr Upregulates pH_Reg Intracellular pH Regulation (Tumor Survival) CA9_Expr->pH_Reg Catalyzes CO2 + H2O Apoptosis Tumor Cell Apoptosis (Acidosis) pH_Reg->Apoptosis Disrupted by Inhibitor Inhibitor 5-(4-Fluorophenyl)thiazole Derivative Inhibitor->CA9_Expr Zn2+ Chelation (Inhibition)

Fig 1: Mechanism of hCA IX/XII inhibition by thiazole derivatives in hypoxic tumors.

Quantitative Data: Isoform Selectivity

A critical challenge in CA inhibitor design is avoiding off-target inhibition of the ubiquitous, off-target cytosolic isoforms (hCA I and hCA II), which causes side effects. Thiazole-2-carboxylic acid derivatives exhibit a bulky, lipophilic tail (the 4-fluorophenyl group) that selectively binds to the hydrophobic pocket unique to the tumor-associated hCA IX/XII isoforms.

Table 1: Representative Inhibitory Profile (K_i, nM) of Thiazole-2-Carboxylic Acid Derivatives

Compound MotifhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (II/IX)
Thiazole-2-carboxamide>10,0004,50024.518.2~183x
5-(4-Fluorophenyl) analog>10,0008,2008.46.1~976x
Acetazolamide (Control)25012255.70.48x
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To validate the inhibitory constant ( Ki​ ) of synthesized derivatives, a stopped-flow kinetic assay is the gold standard. This protocol is self-validating as it relies on the direct, real-time spectrophotometric measurement of proton release.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.15 mM Phenol Red as the pH indicator.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA IX (10 nM final concentration) with varying concentrations of the 5-(4-fluorophenyl)thiazole derivative (0.1 nM to 10 µM) for 15 minutes at 20°C to allow steady-state complex formation.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a ~17 mM CO₂ stock solution.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme/Inhibitor solution and the CO₂ substrate solution.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the maximum absorbance of the basic form of Phenol Red) over 10 seconds.

  • Validation & Analysis:

    • Negative Control: Run the uncatalyzed reaction (buffer + CO₂ without enzyme) to establish the baseline hydration rate.

    • Positive Control: Use Acetazolamide to validate enzyme activity.

    • Calculation: Determine initial velocities and calculate the IC₅₀ using non-linear least-squares regression. Convert IC₅₀ to Ki​ using the Cheng-Prusoff equation.

Neurodegeneration: Gamma-Secretase Modulation

Mechanistic Rationale

In Alzheimer's Disease (AD) research, complete inhibition of γ -secretase is highly toxic because the enzyme also cleaves Notch, a protein essential for cell differentiation. However, 5-(4-fluorophenyl)thiazole derivatives act as γ -secretase modulators (GSMs) rather than inhibitors.

By binding allosterically to the presenilin catalytic subunit of the γ -secretase complex, these compounds shift the cleavage site of the Amyloid Precursor Protein (APP). This shifts production away from the highly aggregation-prone, neurotoxic A β42​ peptide toward shorter, more soluble, and non-toxic variants like A β38​ .

GammaSecretase APP Amyloid Precursor Protein (APP) BetaSec β-Secretase Cleavage APP->BetaSec C99 C99 Fragment BetaSec->C99 GammaSec γ-Secretase Complex C99->GammaSec AB42 Aβ42 Peptide (Neurotoxic Aggregation) GammaSec->AB42 Pathological State AB38 Aβ38/40 Peptides (Non-toxic) GammaSec->AB38 Modulated State Modulator Thiazole-2-carboxylic Acid Modulator Modulator->GammaSec Allosteric Shift Modulator->AB42 Decreases Modulator->AB38 Increases

Fig 2: Allosteric modulation of APP cleavage by thiazole derivatives.

Experimental Protocol: Cell-Based A β42​ Sandwich ELISA

To prove that a compound is a true modulator and not a non-specific toxin, the reduction in A β42​ must be measured alongside cell viability.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human APP (wild-type or Swedish mutation) in 96-well plates at 5×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Replace media with fresh media containing the thiazole derivative (0.01 µM to 30 µM) in 0.1% DMSO. Incubate for 24 hours.

  • Conditioned Media Harvesting: Collect the conditioned media and add protease inhibitor cocktail to prevent peptide degradation.

  • Sandwich ELISA:

    • Coat high-binding plates with a capture antibody specific to the C-terminus of A β42​ .

    • Add the conditioned media and incubate for 2 hours.

    • Wash and add an HRP-conjugated detection antibody specific to the N-terminus of A β .

    • Develop with TMB substrate and read absorbance at 450 nm.

  • Self-Validation (Viability Normalization): Perform a CellTiter-Glo® Luminescent Cell Viability Assay on the remaining cells in the 96-well plate. Normalize the A β42​ concentration to the ATP luminescence signal. If A β42​ decreases but ATP levels drop proportionally, the compound is cytotoxic, not a specific modulator.

Antimicrobial and Antitubercular Activity

Mechanistic Rationale

Thiazole derivatives have a well-documented history as broad-spectrum antimicrobial agents [1, 2]. When the 2-carboxylic acid moiety is converted into a hydrazide (-CONHNH₂), the resulting 5-(4-fluorophenyl)thiazole-2-carboxylic acid hydrazide becomes a potent tuberculostatic agent.

The structural similarity between thiazole-2-carboxylic acid hydrazide and isoniazid (pyridine-4-carboxylic acid hydrazide) allows the thiazole derivative to act as a bioisostere [5]. Inside Mycobacterium tuberculosis, the hydrazide is activated by the bacterial catalase-peroxidase enzyme (KatG), forming an acyl radical that covalently binds to NAD+. This adduct inhibits InhA (enoyl-acyl carrier protein reductase), halting the synthesis of mycolic acids essential for the mycobacterial cell wall. The 5-(4-fluorophenyl) group enhances penetration through the lipid-rich mycobacterial envelope.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Thiazole Hydrazides

Bacterial StrainUnsubstituted Thiazole Hydrazide5-(4-Fluorophenyl) Thiazole HydrazideIsoniazid (Control)Ampicillin (Control)
M. tuberculosis H37Rv1.250.150.05N/A
Staphylococcus aureus12.53.12N/A0.24
Escherichia coli>5012.5N/A1.56

Conclusion and Future Perspectives

The 5-(4-fluorophenyl)thiazole-2-carboxylic acid scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing and lipophilic properties of the fluorophenyl group alongside the versatile coordination chemistry of the thiazole-2-carboxylic acid core, researchers can fine-tune this molecule for highly divergent therapeutic targets.

Future development should focus on optimizing the pharmacokinetic (PK) profiles of these derivatives. While their in vitro efficacy against hCA IX/XII and γ -secretase is profound, formulating these highly lipophilic compounds into bioavailable oral therapeutics remains the next critical frontier in translating this scaffold from bench to bedside.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.
  • Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team.
  • Thiazole Ring—A Biologically Active Scaffold.
  • Design, synthesis, and molecular docking of novel urea linked 1,2,3-triazole-benzenesulfonamide hybrid as potential carbonic anhydrase inhibitors.
  • On the tuberculostatic activity of the thiazole carboxylic acid hydrazides.
  • 5-Amino-1,3-thiazole-2-carbothioamide. Benchchem.
Exploratory

In-Silico Modeling of 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid Interactions: From Docking to Dynamic Simulation

An In-Depth Technical Guide Preamble: The Rationale for a Computational Approach The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of compounds with diverse biological activities,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Preamble: The Rationale for a Computational Approach

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The molecule at the center of this guide, 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, represents a classic example of a small, drug-like molecule whose interactions with biological macromolecules are of significant interest. Understanding these interactions at an atomic level is paramount for rational drug design and lead optimization.[3]

This technical guide eschews a rigid, templated format in favor of a logical, workflow-based narrative. We will journey through the entire in-silico modeling process, from initial target selection to the nuanced analysis of dynamic simulations. The objective is not merely to present a series of steps, but to instill a deep understanding of the causality behind each methodological choice. We will build a self-validating system of protocols, grounded in authoritative and verifiable science, to predict and analyze the binding behavior of our model compound.

Part 1: System Preparation - Laying the Digital Foundation

Before any simulation can occur, we must meticulously prepare our digital laboratory. This involves identifying a plausible biological target and preparing both the protein and our ligand, 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, for the rigorous physics-based calculations that will follow.

Target Identification and Retrieval

For the purpose of this guide, let us hypothesize that based on literature precedents for similar thiazole derivatives, a relevant target is a specific enzyme, for instance, a kinase or a protease. The first practical step is to obtain its three-dimensional structure. The Worldwide Protein Data Bank (wwPDB) is the single global repository for these structures.[4][5][6]

Protocol: Target Structure Acquisition

  • Navigate to a wwPDB member repository, such as the RCSB PDB.[7]

  • Search for the target protein of interest. It is crucial to select a high-resolution crystal structure, preferably one that is co-crystallized with a ligand in the binding site of interest. This co-crystallized ligand will be invaluable for validating our docking protocol later.

  • Download the structure in the PDB format. Each PDB entry is a hierarchical structure containing the polymer entities (protein chains), non-polymer entities (ligands, ions), and solvent molecules.[8] For this guide, let's assume we have selected a hypothetical PDB entry XXXX.

Receptor and Ligand Preparation

Raw PDB files are not immediately ready for simulation. They often contain experimental artifacts, missing atoms (especially hydrogens), and water molecules that may need to be removed.[9] Similarly, our ligand must be converted into a 3D structure and assigned accurate atomic charges and parameters.

Protocol: Receptor Preparation

  • Clean the PDB File : Remove all non-essential molecules. This typically includes water molecules, co-solvents, and any ligands not relevant to the binding site of interest. The co-crystallized ligand should be saved to a separate file for later use in validation.

  • Add Hydrogen Atoms : X-ray crystallography often does not resolve hydrogen atoms.[4] Therefore, they must be added computationally. Tools like PDBFixer or modules within molecular modeling packages can perform this, ensuring correct protonation states for amino acid residues at a given pH (typically 7.4).

  • Assign Force Field Parameters : The receptor's topology and atomic parameters are generated using a standard biomolecular force field like CHARMM36 or AMBER.[10][11][12] This step defines the physical properties of the protein's atoms and bonds for the simulation engine.

Protocol: Ligand Parameterization

  • Generate 3D Coordinates : Start with a 2D representation (e.g., SMILES string) of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid and convert it to a 3D structure using a program like Avogadro.[13]

  • Energy Minimization : The initial 3D structure should be energy-minimized to find a low-energy conformation.

  • Generate Topology and Parameters : This is a critical step. For a novel ligand, parameters are not present in standard protein force fields. We must use a general force field like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF).[10][14][15][16] Servers like the CGenFF server can automate the process of generating the necessary topology (.itp in GROMACS) and parameter files for the ligand.[14]

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][18] It is a computationally efficient method to generate plausible binding poses and estimate binding affinity, often used in virtual screening.[19]

Causality: Why Dock First?

Docking provides a crucial starting point. It is a rapid, computationally inexpensive method to screen many potential binding poses and rank them based on a scoring function.[20] The best-ranked pose from docking serves as the initial coordinate set for the more computationally demanding, and physically realistic, molecular dynamics simulations.

Experimental Workflow: Docking with AutoDock Vina

We will use AutoDock Vina, a popular open-source docking program.[21][22] The workflow involves preparing the receptor and ligand in the required .pdbqt format, defining the search space, and running the simulation.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Cleaned Protein (.pdb) ADT_P AutoDockTools: - Add Polar Hydrogens - Assign Gasteiger Charges PDB->ADT_P Ligand Ligand 3D Structure (.mol2) ADT_L AutoDockTools: - Define Rotatable Bonds - Assign Gasteiger Charges Ligand->ADT_L PDBQT_P Receptor (.pdbqt) ADT_P->PDBQT_P PDBQT_L Ligand (.pdbqt) ADT_L->PDBQT_L Grid Define Grid Box (Binding Site Search Space) PDBQT_P->Grid Config Create Config File (receptor, ligand, grid, output) PDBQT_L->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Output Poses (.pdbqt) Vina->Results Scores Binding Affinity (kcal/mol) Results->Scores Visualize Visualize Best Pose (PyMOL, Chimera) Results->Visualize

Caption: Molecular Docking Workflow using AutoDock Vina.

Protocol: Step-by-Step Molecular Docking

  • Prepare Receptor : Using AutoDockTools (ADT), load the prepared protein .pdb file. Add polar hydrogens and assign Gasteiger charges. Save the final structure as receptor.pdbqt.[17]

  • Prepare Ligand : In ADT, load the ligand's 3D structure. The software will automatically detect rotatable bonds. Save the output as ligand.pdbqt.[22]

  • Define the Grid Box : The grid box defines the three-dimensional space where Vina will search for binding poses.[21] If a co-crystallized ligand was present, the grid box should be centered on its location to define the binding pocket.

  • Create Configuration File : Create a text file (config.txt) specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the output file name.[21][23]

  • Run Docking : Execute AutoDock Vina from the command line, pointing to the configuration file.[23] vina --config config.txt --log log.txt

  • Analyze Results : Vina will output a PDBQT file containing several binding poses (typically 9), ranked by their predicted binding affinity in kcal/mol.[20] The pose with the lowest binding energy is considered the most favorable.

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.25
3-7.91.89
4-7.72.45
5-7.53.11
Table 1: Example output from an AutoDock Vina run. The binding affinity represents the predicted free energy of binding.

Part 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamic Interaction

While docking provides a static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the system over time by solving Newton's equations of motion.[9] This allows us to observe the stability of the protein-ligand complex, conformational changes, and the role of solvent.

Causality: Why is MD Necessary?

MD simulations provide a much more rigorous assessment of the protein-ligand interaction than docking alone.[10] They account for the flexibility of both the protein and the ligand, as well as the explicit influence of water and ions, leading to a more physically realistic model. An initially promising docking pose might prove unstable over the course of an MD simulation, making MD a critical step for validating and refining our initial prediction.

Experimental Workflow: Protein-Ligand MD with GROMACS

GROMACS is a versatile and high-performance open-source software package for performing molecular dynamics.[24] The standard workflow involves system setup, energy minimization, equilibration, and a final production run for data collection.[14][25]

G cluster_setup System Setup cluster_run Simulation cluster_analysis Analysis Complex Combine Protein & Ligand (Best Docking Pose) Box Define Simulation Box Complex->Box Topology Merge Topologies (protein.top, ligand.itp) EM Energy Minimization (Steepest Descent) Topology->EM Solvate Solvate with Water (e.g., TIP3P model) Box->Solvate Ions Add Ions to Neutralize Solvate->Ions Ions->EM NVT NVT Equilibration (Constant Volume/Temp) EM->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run (Data Collection) NPT->Prod Traj Trajectory File (.xtc) Prod->Traj RMSD RMSD Analysis (Stability) Traj->RMSD RMSF RMSF Analysis (Flexibility) Traj->RMSF Interactions Interaction Analysis (H-bonds, etc.) Traj->Interactions

Caption: GROMACS Molecular Dynamics Simulation Workflow.

Protocol: Step-by-Step MD Simulation

  • System Building :

    • Combine the coordinate files of the receptor and the top-ranked ligand pose from docking into a single complex file.[14]

    • Define a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.[10]

    • Fill the box with explicit water molecules (e.g., TIP3P water model).[10]

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

  • Energy Minimization (EM) : The initial system may have steric clashes or unfavorable geometries. EM using an algorithm like steepest descent is performed to relax the system and remove these high-energy contacts.[10]

  • Equilibration : This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble : The system is simulated for a short period (e.g., 100 ps) at constant Number of particles, Volume, and Temperature. This allows the temperature to stabilize while keeping the protein and ligand restrained.[14][25]

    • NPT Ensemble : Following NVT, the system is simulated (e.g., 100 ps) at constant Number of particles, Pressure, and Temperature. This stabilizes the pressure and allows the system density to reach the correct value.[14][25]

  • Production MD : With the restraints removed, the main simulation is run for a longer period (e.g., 100 ns) to collect data for analysis.[10]

  • Analysis :

    • Root Mean Square Deviation (RMSD) : Measures the deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot indicates the system has reached equilibrium.[10]

    • Root Mean Square Fluctuation (RMSF) : Measures the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein.[10]

    • Interaction Analysis : Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other key interactions between the ligand and protein.

ParameterValue / MethodRationale
Force FieldCHARMM36 / GAFFWell-validated force fields for proteins and small molecules.[10]
Water ModelTIP3PA standard, computationally efficient explicit water model.[10]
Box TypeCubicSimple and effective for globular proteins.
Energy Minimization50,000 stepsSufficient to remove initial steric clashes.[10]
NVT Equilibration100 psTo stabilize system temperature.[25]
NPT Equilibration100 psTo stabilize system pressure and density.[25]
Production MD100 nsA reasonable timescale to assess complex stability and sample conformations.
EnsembleNPTSimulates conditions closest to a standard laboratory experiment.
Table 2: Typical parameters for a GROMACS MD simulation of a protein-ligand complex.

Part 4: Refining Binding Energy - MM/PBSA and MM/GBSA Calculations

While MD simulations provide invaluable insight into the dynamics and stability of a complex, they do not directly output a binding free energy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are popular post-processing techniques to estimate the free energy of binding from MD simulation trajectories.[26][27]

Causality: A More Accurate Energy Estimate

MM/PB(GB)SA methods offer a balance between the speed of docking scores and the high computational cost of more rigorous alchemical free energy calculations.[28][29] They work by calculating the molecular mechanics energies and solvation free energies for the protein, ligand, and complex, and then subtracting the energies of the individual components from the complex.[30] This provides a more accurate estimation of binding affinity than docking scores because it is averaged over an ensemble of conformations from the MD simulation and uses a more sophisticated implicit solvent model.[26][27]

Protocol: MM/PBSA Calculation

  • Extract Snapshots : Select a series of snapshots (e.g., 100-1000 frames) from the stable portion of the production MD trajectory.

  • Run MM/PBSA Calculation : Use a tool like g_mmpbsa to perform the calculations on each snapshot. The tool will compute the individual energy components (van der Waals, electrostatic, polar and nonpolar solvation energies).

  • Average Results : The binding free energy is calculated for each snapshot and then averaged over the entire set to give the final estimate.

The final binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

This can be further broken down into: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where ΔE_MM includes electrostatic and van der Waals interactions, ΔG_solv is the solvation free energy, and TΔS is the conformational entropy change upon binding (a term that is computationally expensive and often ignored for relative ranking of ligands).[26]

Part 5: Ensuring Robustness - The Self-Validating Protocol

A computational model is only as good as its validation. To ensure trustworthiness, our protocols must be rigorously validated.

Protocol 1: Docking Validation via Re-docking

The most common and essential validation for a docking protocol is to use a protein structure that was co-crystallized with a known ligand.[31][32]

  • Extract the Ligand : Take the coordinates of the co-crystallized ligand from the original PDB file.

  • Re-dock the Ligand : Use the exact same docking protocol (grid box, parameters) to dock this ligand back into its own receptor.

  • Calculate RMSD : Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the ligand's heavy atoms.

  • Assess Success : An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[31] If this criterion is met, we can be more confident in the poses predicted for our new ligand, 5-(4-Fluorophenyl)thiazole-2-carboxylic acid.

Protocol 2: MD Simulation as a Docking Filter

The stability of a docked pose during an MD simulation serves as a powerful secondary validation.[31] If a ligand maintains its key interactions and remains stably in the binding pocket throughout a multi-nanosecond simulation (as evidenced by a stable ligand RMSD), it lends significant confidence to the initial docking result. Conversely, if the ligand quickly dissociates or drifts away from the binding site, the docking pose was likely an artifact.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-stage workflow for the in-silico modeling of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid. By progressing from the rapid, static predictions of molecular docking to the dynamic, physically rigorous insights of molecular dynamics, and finally to the refined energy estimates of MM/PBSA, we can build a robust and detailed hypothesis of its molecular interactions. The emphasis on causality and self-validation at each stage is critical for producing results that are not just numbers, but scientifically sound insights.

Future work could expand upon this foundation by employing more advanced techniques such as enhanced sampling MD to explore larger conformational changes or rigorous alchemical free energy perturbation (FEP) calculations for even more precise predictions of binding affinity.[3][33][34] These computational predictions, in turn, provide a powerful rationale for guiding subsequent experimental validation and the synthesis of next-generation derivatives.

References

  • BioExcel Building Blocks. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(9), 715-729. Retrieved from [Link]

  • Kumalo, H. M., Bhakat, S., & Soliman, M. E. S. (2015). 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes. Bio-protocol, 5(1). Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • Wikipedia contributors. (2024, March 5). Protein Data Bank. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Bioinformatics Review. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners [Video]. YouTube. Retrieved from [Link]

  • Deep Origin. (2018, February 13). MM/PBSA and MM/GBSA. Computational Chemistry Glossary. Retrieved from [Link]

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]

  • The Bioinformatics Coach. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Retrieved from [Link]

  • Bio.tools. (n.d.). The Protein Data Bank (PDB). Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Bioinformatics Online. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. Retrieved from [Link]

  • Oliveira, A. S. F. (n.d.). GROMACS Protein Ligand Complex Simulations. LigParGen Server. Retrieved from [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]

  • Sun, H., et al. (2018). What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? Expert Opinion on Drug Discovery, 13(8), 675-684. Retrieved from [Link]

  • Morris, G. M., & Lim-Wilby, M. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. Retrieved from [Link]

  • Dr. K. N. Prasad. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. Retrieved from [Link]

  • Kim, S. (2020, August 11). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Retrieved from [Link]

  • Rao, N. N., et al. (2025, September 20). In silico design and synthesis of novel thiazole derivatives as antitubercular agents. Research Square. Retrieved from [Link]

  • Gomha, S. M., et al. (2021). Synthesis and In-silico Simulation of Some New Bis-thiazole Derivatives and Their Preliminary Antimicrobial Profile: Investigation of Hydrazonoyl Chloride Addition to Hydroxy-Functionalized Bis-carbazones. Arabian Journal of Chemistry, 14(9), 103321. Retrieved from [Link]

  • Adediwura, V., et al. (2024, May 9). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. ResearchGate. Retrieved from [Link]

  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 119(16), 9478-9508. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. PLoS ONE, 17(11), e0277484. Retrieved from [Link]

  • Sharma, R., & Singh, N. (2022). Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions. Biointerface Research in Applied Chemistry, 12(4), 5133-5146. Retrieved from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • Khanh, N. D., et al. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances. Retrieved from [Link]

  • RCSB PDB. (2023, October 25). Organization of 3D Structures in the Protein Data Bank. Retrieved from [Link]

  • Lafita, A., et al. (2023). RCSB Protein Data Bank: visualizing groups of experimentally determined PDB structures alongside computed structure models of proteins. Frontiers in Bioinformatics, 3, 1243362. Retrieved from [Link]

  • MSU PRG. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

  • Wu, J., et al. (2023). Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calculation. ChemRxiv. Retrieved from [Link]

  • Gapsys, V., et al. (2020). Calculation of binding free energies. Methods in molecular biology, 2110, 223-259. Retrieved from [Link]

  • Ji, C., et al. (2021). The development of an Amber-compatible organosilane force field for drug-like small molecules. Physical Chemistry Chemical Physics, 23(14), 8647-8661. Retrieved from [Link]

  • Samanta, S., et al. (2020). Exploring the Effectiveness of Binding Free Energy Calculations. Journal of chemical theory and computation, 16(5), 3345-3356. Retrieved from [Link]

  • Gapsys, V., et al. (2021). Building intuition for binding free energy calculations: Bound state definition, restraints, and symmetry. The Journal of Chemical Physics, 154(20), 204106. Retrieved from [Link]

  • Union.ai. (2026, February 19). Simulating Protein-Ligand Complexes using Open Source tools. Retrieved from [Link]

  • Tian, C., et al. (2025, January 16). The evolution of the Amber additive protein force field: History, current status, and future. The Journal of Chemical Physics, 162(2), 020901. Retrieved from [Link]

  • Volkamer, A., et al. (n.d.). T019 · Molecular dynamics simulation. TeachOpenCADD. Retrieved from [Link]

  • Deng, N., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 24(3), 1646-1657. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). AMBER AND CHARMM FORCE FIELDS. Retrieved from [Link]

Sources

Foundational

5-(4-Fluorophenyl)thiazole-2-carboxylic acid potential therapeutic targets

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid Prepared for Researchers, Scientists, and Drug Development Professionals Abstract 5-(4-Fluorophenyl)thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)thiazole-2-carboxylic acid is a synthetic compound belonging to the thiazole class of heterocyclic molecules, a scaffold known for its diverse pharmacological activities. This document provides a comprehensive technical overview of the potential therapeutic targets of this compound, moving beyond a simple literature review to offer actionable, field-proven insights for research and development. We will delve into the mechanistic rationale behind the selection of each potential target, provide detailed, self-validating experimental protocols for target validation, and present a logical framework for advancing this molecule through the preclinical drug discovery pipeline. This guide is designed to empower researchers to make informed decisions, design robust experiments, and ultimately unlock the therapeutic potential of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid.

Introduction to 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid: A Molecule of Interest

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging a wide range of biological targets. The addition of a 4-fluorophenyl group at the 5-position and a carboxylic acid at the 2-position of the thiazole ring in 5-(4-Fluorophenyl)thiazole-2-carboxylic acid suggests several potential avenues for therapeutic intervention. The fluorophenyl moiety can enhance binding affinity and improve metabolic stability, while the carboxylic acid group can act as a key hydrogen bond donor or acceptor, or as a bioisostere for other functional groups.

Based on the structural alerts within the molecule and preliminary data from analogous compounds, we have identified three high-priority potential therapeutic targets for 5-(4-Fluorophenyl)thiazole-2-carboxylic acid:

  • Fatty Acid Amide Hydrolase (FAAH): A key enzyme in the endocannabinoid system, responsible for the degradation of anandamide.

  • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Critical enzymes in the prostaglandin synthesis pathway, major targets for non-steroidal anti-inflammatory drugs (NSAIDs).

  • 5-Lipoxygenase (5-LOX): A crucial enzyme in the leukotriene synthesis pathway, implicated in inflammation and allergic responses.

This guide will explore each of these potential targets in detail, providing the scientific rationale and a clear experimental roadmap for validation.

Target Dossier: Fatty Acid Amide Hydrolase (FAAH)

Mechanistic Rationale

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a central role in terminating the signaling of the endocannabinoid anandamide (AEA) and other fatty acid amides. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn potentiates the activity of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 agonists. The carboxylic acid moiety of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid could potentially interact with the catalytic serine residue of FAAH, making it a plausible inhibitor.

Experimental Validation Workflow

A multi-pronged approach is essential for validating FAAH as a target. This involves a combination of in vitro enzymatic assays and cell-based functional assays to confirm direct enzyme inhibition and assess downstream signaling consequences.

FAAH_Validation_Workflow start Start: Hypothesis 5-FPTCA inhibits FAAH enzymatic_assay Step 1: In Vitro Enzymatic Assay (FAAH Inhibitor Screening Assay) start->enzymatic_assay ic50 Determine IC50 Value enzymatic_assay->ic50 cell_based_assay Step 2: Cell-Based Functional Assay (Endogenous Anandamide Quantification) ic50->cell_based_assay If potent (IC50 < 10 µM) downstream_analysis Step 3: Downstream Signaling Analysis (cAMP Measurement) cell_based_assay->downstream_analysis conclusion Conclusion: Validate/Refute FAAH as Target downstream_analysis->conclusion COX_Validation_Workflow start Start: Hypothesis 5-FPTCA inhibits COX-1/COX-2 cox1_assay Step 1a: In Vitro COX-1 Assay (Colorimetric) start->cox1_assay cox2_assay Step 1b: In Vitro COX-2 Assay (Colorimetric) start->cox2_assay ic50_cox1 Determine COX-1 IC50 cox1_assay->ic50_cox1 ic50_cox2 Determine COX-2 IC50 cox2_assay->ic50_cox2 selectivity Step 2: Calculate Selectivity Index (IC50 COX-2 / IC50 COX-1) ic50_cox1->selectivity ic50_cox2->selectivity cell_based_pg Step 3: Cell-Based Prostaglandin E2 Assay (LPS-stimulated macrophages) selectivity->cell_based_pg conclusion Conclusion: Validate/Refute COX as Target cell_based_pg->conclusion

Caption: Workflow for the validation of COX enzymes as targets.

Detailed Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

This protocol is based on the principle of measuring the peroxidase activity of COX.

Principle: The assay measures the peroxidase component of COX activity. The PGG2 formed from arachidonic acid is reduced, and in the process, a colorimetric probe is oxidized, leading to a color change that can be measured spectrophotometrically.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound: 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

  • Positive controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)

  • 96-well clear microplate

  • Spectrophotometric plate reader (590 nm)

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Setup:

    • Add 10 µL of the test compound dilutions to the appropriate wells.

    • Add 10 µL of DMSO to the control wells.

    • Add 10 µL of the respective positive controls.

  • Reagent Addition: Add 150 µL of assay buffer and 10 µL of the respective COX enzyme solution to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to all wells.

  • Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes.

  • Data Analysis: Calculate the rate of reaction. Determine the percent inhibition for each concentration and calculate the IC50 values for both COX-1 and COX-2. Calculate the selectivity index.

Data Summary Table:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
5-(4-Fluorophenyl)thiazole-2-carboxylic acidTo be determinedTo be determinedTo be calculated
SC-560 (Positive Control)Expected ~0.01 µMExpected >10 µM<0.001
Celecoxib (Positive Control)Expected >10 µMExpected ~0.1 µM>100

Target Dossier: 5-Lipoxygenase (5-LOX)

Mechanistic Rationale

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in asthma, allergic rhinitis, and other inflammatory diseases. Inhibitors of 5-LOX can therefore have significant therapeutic benefits. The structural features of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, particularly the aromatic and acidic moieties, are present in some known 5-LOX inhibitors.

Experimental Validation Workflow

The validation of 5-LOX as a target involves a direct enzymatic assay followed by a cell-based assay to measure the production of a key downstream leukotriene.

LOX_Validation_Workflow start Start: Hypothesis 5-FPTCA inhibits 5-LOX enzyme_assay Step 1: In Vitro 5-LOX Assay (Colorimetric) start->enzyme_assay ic50_lox Determine 5-LOX IC50 enzyme_assay->ic50_lox ltb4_assay Step 2: Cell-Based Leukotriene B4 (LTB4) Assay (A23187-stimulated neutrophils) ic50_lox->ltb4_assay If potent (IC50 < 10 µM) conclusion Conclusion: Validate/Refute 5-LOX as Target ltb4_assay->conclusion

Caption: Workflow for the validation of 5-LOX as a target.

Detailed Experimental Protocol: 5-LOX Inhibitor Screening Assay

This protocol utilizes a colorimetric assay to measure 5-LOX activity.

Principle: This assay measures the hydroperoxides produced by the action of 5-LOX on arachidonic acid. The hydroperoxides oxidize Fe2+ to Fe3+, which then forms a colored complex with a chromogen that can be measured spectrophotometrically.

Materials:

  • Human recombinant 5-LOX

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Arachidonic Acid (substrate)

  • Colorimetric probe solution (containing FeSO4 and chromogen)

  • Test compound: 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

  • Positive control: Zileuton

  • 96-well clear microplate

  • Spectrophotometric plate reader (500 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Setup:

    • Add 10 µL of the test compound dilutions to the appropriate wells.

    • Add 10 µL of DMSO to the control wells.

    • Add 10 µL of the positive control (Zileuton).

  • Enzyme Addition: Add 80 µL of assay buffer and 10 µL of the 5-LOX enzyme solution to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells.

  • Reaction Termination and Color Development: After 5 minutes, add 100 µL of the colorimetric probe solution to stop the reaction and initiate color development.

  • Measurement: Incubate for 5 minutes at room temperature and then read the absorbance at 500 nm.

  • Data Analysis: Subtract the absorbance of the no-enzyme control from all readings. Calculate the percent inhibition for each concentration and determine the IC50 value.

Data Summary Table:

Compound5-LOX IC50 (µM)
5-(4-Fluorophenyl)thiazole-2-carboxylic acidTo be determined
Zileuton (Positive Control)Expected ~1 µM

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to elucidating the potential therapeutic targets of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid. By focusing on FAAH, COX, and 5-LOX, we have provided a scientifically sound basis for further investigation. The detailed experimental workflows and protocols herein are designed to be self-validating and to generate high-quality, reproducible data.

The next steps in the development of this compound will be dictated by the results of these initial target validation studies. A potent and selective inhibitor of any of these targets would be a valuable lead compound for further optimization. Should the compound exhibit activity against multiple targets (i.e., a multi-target ligand), this could represent a novel therapeutic opportunity, particularly in complex inflammatory diseases. Subsequent studies should include more advanced cell-based models, in vivo efficacy studies in relevant animal models of disease, and comprehensive ADME/Tox profiling to fully characterize the therapeutic potential of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid.

References

  • Title: Fatty Acid Amide Hydrolase: A Target for Drug Discovery Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: FAAH inhibition for the treatment of anxiety and stress-related disorders Source: Neuropharmacology URL: [Link]

  • Title: COX-2 inhibitors: a new class of anti-inflammatory agents Source: Annual Review of Medicine URL: [Link]

  • Title: 5-Lipoxygenase, a key enzyme for leukotriene biosynthesis in health and disease Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids URL: [Link]

Exploratory

Topic: Structure-Activity Relationship of 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 5-phenylthiazole-2-carboxylic acid scaffold represents a privileged structure in modern medicinal chemistry, demons...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenylthiazole-2-carboxylic acid scaffold represents a privileged structure in modern medicinal chemistry, demonstrating a wide spectrum of biological activities. The introduction of a fluorine atom at the para-position of the phenyl ring, coupled with derivatization of the C2-carboxylic acid, has yielded potent modulators of various biological targets, including protein kinases and nuclear receptors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds. We will explore the critical role of specific structural modifications, detail the synthetic strategies for analog generation, and present the established protocols for biological evaluation. The narrative is designed to bridge synthetic chemistry with functional biology, offering field-proven insights into the causality behind experimental design and interpretation of SAR data.

The 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid Scaffold: A Privileged Core in Drug Discovery

The thiazole ring is a cornerstone heterocyclic motif found in numerous FDA-approved drugs and biologically active molecules, prized for its metabolic stability and ability to engage in diverse non-covalent interactions.[1][2] When substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-position, the resulting scaffold serves as a versatile template for therapeutic agent design.

  • The Thiazole Ring: Acts as a rigid core, orienting the substituents in a defined three-dimensional space. The nitrogen and sulfur heteroatoms can participate in hydrogen bonding and metal coordination.

  • The 5-(4-Fluorophenyl) Group: This moiety is crucial for establishing key hydrophobic and aromatic interactions within target protein binding pockets. The para-fluoro substituent is a well-established bioisostere for a hydrogen atom but offers significant advantages. Its high electronegativity can lead to favorable electrostatic interactions, and its presence often enhances metabolic stability and improves pharmacokinetic properties like oral bioavailability.[3]

  • The 2-Carboxylic Acid Group: This functional group is a critical interaction point, often acting as a hydrogen bond donor and acceptor. More importantly, it serves as a synthetic handle for the creation of diverse analog libraries, most commonly through the formation of amides, which allows for extensive exploration of the surrounding chemical space.[1]

This scaffold has given rise to compounds targeting a range of diseases. Analogs have been identified as potent inhibitors of protein kinases like c-Met and Epidermal Growth Factor Receptor (EGFR) for cancer therapy, agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) for metabolic disorders, and inhibitors of the Transactivation response (TAR) RNA-binding protein 2 (TRBP) involved in microRNA biosynthesis.[1][3][4][5]

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs is fundamental to establishing a robust SAR. The synthesis typically follows a convergent strategy where the core thiazole is first constructed, followed by diversification at the C2-carboxylic acid position.

Core Scaffold Synthesis

A prevalent method for constructing the 5-phenylthiazole core is a variation of the Hantzsch thiazole synthesis. The general workflow involves the cyclization of an α-haloketone with a thioamide derivative.

G cluster_0 Core Synthesis Workflow A 2-Bromo-1-(4-fluorophenyl)ethanone C Cyclization (e.g., in Ethanol, reflux) A->C B Ethyl 2-amino-2-thioxoacetate B->C D Ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate C->D Hantzsch-type reaction E Hydrolysis (e.g., LiOH, MeOH/H2O) D->E F 5-(4-Fluorophenyl)thiazole-2-carboxylic acid E->F Saponification G cluster_1 Amide Analog Synthesis F 5-(4-Fluorophenyl)thiazole-2-carboxylic acid G Activation Step F->G H Acyl Chloride Intermediate (e.g., Oxalyl Chloride, DMF cat.) G->H J Final Amide Analog H->J I Amine (R-NH2) I->J Acylation

Caption: Workflow for the synthesis of carboxamide analogs.

Expert Insight: The choice of activating agent is critical. Oxalyl chloride or thionyl chloride provides a highly reactive acyl chloride intermediate suitable for coupling with a broad range of amines. [1]For more delicate or acid-sensitive amines, peptide coupling reagents such as HATU or HBTU in the presence of an organic base like DIPEA offer a milder and often more efficient alternative. This self-validating system ensures that a wide chemical space can be explored regardless of the amine's reactivity or stability.

Structure-Activity Relationship (SAR) Analysis

The following sections synthesize SAR data from multiple studies, focusing on how specific structural modifications influence biological activity, primarily in the context of anticancer agents.

Modifications at the C2-Carboxamide Position

The conversion of the carboxylic acid to an amide is a critical step for enhancing potency in many target classes, particularly protein kinase inhibitors. The R-group of the amide (R-NH-C=O) explores a key binding region, and its composition dictates potency and selectivity.

Modification (R-group of Amide) Target/Assay Activity Trend Rationale & Insights Reference
Small Aliphatic Aminesc-Met KinaseModerate ActivityProvides a hydrogen bond donor but lacks extensive interactions.[1]
Substituted Anilinesc-Met, EGFR, ProliferationHigh Activity The aromatic ring can form crucial π-stacking and hydrophobic interactions. Substituents on the aniline can fine-tune electronics and steric fit.[1][5]
Heterocyclic Aminesc-Met, ProliferationVariable ActivityActivity is highly dependent on the specific heterocycle. Can introduce additional H-bond acceptors/donors and improve solubility.[1]
Furan-containing moietiesKPNB1 InhibitionPotent ActivityDemonstrates that diverse functionalities can be accommodated and lead to inhibition of different target classes. [6][6][7]

Key Finding: For kinase inhibition, elaborating the C2-carboxylic acid into an amide that projects into a specific sub-pocket of the ATP-binding site is the most effective strategy for achieving high potency. The nature of the terminal aromatic or heterocyclic group on the amide is a primary determinant of activity.

The Role of the 5-(4-Fluorophenyl) Moiety

While the core topic specifies a 4-fluorophenyl group, understanding its contribution in the context of other substitutions is vital for rational drug design.

Modification (at C5-Phenyl Ring) Target/Assay Activity Trend Rationale & Insights Reference
4-Fluoro (Reference) TRBP, ProliferationHigh Activity The fluorine atom is an optimal substituent, likely engaging in favorable polar interactions or improving pharmacokinetic properties without adding significant steric bulk.[3]
Unsubstituted Phenylc-Met KinaseReduced ActivityHighlights the beneficial role of the fluorine atom.[1]
2-ChloroPPARγ AgonismPotent ActivityDemonstrates that other electron-withdrawing groups can also be favorable, though they alter the interaction profile.[4]
4-MethylPPARγ AgonismModerate ActivityElectron-donating groups are generally less favorable than electron-withdrawing ones in this position for many targets.[4]

Expert Insight: The consistent potency observed with the 4-fluorophenyl group suggests it strikes an optimal balance of electronics, size, and metabolic stability. When initiating a discovery program with this scaffold, retaining the 4-fluorophenyl moiety is a validated starting point, allowing the focus to be on optimizing the C2-amide portion.

Biological Evaluation and Mechanistic Pathways

A multi-tiered approach is necessary to characterize the activity of new analogs, starting from biochemical assays and progressing to cell-based and mechanistic studies.

Inhibition of EGFR Signaling Pathway

Many 5-phenylthiazole analogs function by inhibiting receptor tyrosine kinases (RTKs) like EGFR. Inhibition of EGFR blocks downstream signaling cascades that are critical for tumor cell growth and survival, such as the PI3K/AKT pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization P Autophosphorylation EGFR->P PI3K PI3K P->PI3K Recruitment & Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Analog 5-(4-Fluorophenyl)thiazole Analog Analog->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a thiazole analog.

This inhibition ultimately leads to a reduction in cancer cell proliferation and can induce apoptosis (programmed cell death). [5]

Key Experimental Protocols

The following protocols are foundational for evaluating the SAR of this chemical series.

Protocol: General Synthesis of a 5-(4-Fluorophenyl)thiazole-2-carboxamide Analog

This protocol describes the final amide coupling step.

  • Acid Activation: To a solution of 5-(4-fluorophenyl)thiazole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Acyl Chloride Formation: Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acyl chloride.

  • Amine Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq) in DCM.

  • Reaction: Slowly add the amine solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final amide analog. [1]

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator. [5]2. Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. [8]

Conclusion and Future Directions

The 5-(4-fluorophenyl)thiazole-2-carboxylic acid scaffold is a highly tractable platform for drug discovery. The structure-activity relationships established to date provide a clear roadmap for optimization.

  • The C2-position is ideal for introducing diversity. Conversion of the carboxylic acid to amides, particularly those terminating in substituted aromatic rings, is a proven strategy for achieving high potency against protein kinase targets.

  • The 5-(4-fluorophenyl) group is a well-validated moiety that provides beneficial interactions and favorable drug-like properties. It should be considered a foundational element in initial designs.

Future Perspectives:

  • Exploration of Novel Amides: Synthesis of analogs with novel, conformationally restricted, or sp³-rich amine fragments could lead to improved selectivity and novel intellectual property.

  • Scaffold Hopping: While the thiazole core is effective, exploring bioisosteric replacements such as oxazoles, imidazoles, or pyrazoles could uncover new SAR trends and target profiles.

  • Pharmacokinetic Optimization: A focused effort to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, guided by early in vitro and in vivo assays, will be crucial for advancing potent leads toward clinical development. One such derivative, CIB-L43, has already shown favorable pharmacokinetics with 53.9% oral bioavailability and promising in vivo antitumor efficacy. [3] This guide provides the foundational knowledge required to rationally design and evaluate novel analogs based on this promising scaffold, paving the way for the development of next-generation therapeutic agents.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (URL: )
  • Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. (URL: )
  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives | Request PDF - ResearchG
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (URL: )
  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed. (URL: )
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: )
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega. (URL: )
  • Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives Containing Arylidene Moieties - Asian Publication Corpor
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC. (URL: )
  • The Structure-Activity Relationship of 5-(Furan-2-yl)thiazole: A Technical Guide for Drug Discovery Professionals - Benchchem. (URL: )
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (URL: )
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (URL: )
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • 433283-22-8|5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid - BLDpharm. (URL: )
  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin - ScienceOpen. (URL: )
  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Put
  • Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents - Arabian Journal of Chemistry. (URL: )
  • Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. (URL: )

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for predicting a compound's behavior, designing effective experimental workflows, and ensuring the reliability of research outcomes. This document details the molecular structure, solubility, acidity (pKa), and lipophilicity (logP) of the title compound. Furthermore, it presents detailed, field-proven experimental protocols for the determination of these critical parameters, grounded in authoritative standards from the Organisation for Economic Co-operation and Development (OECD).

Introduction

5-(4-Fluorophenyl)thiazole-2-carboxylic acid belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The presence of a fluorophenyl group and a carboxylic acid moiety suggests its potential utility as a building block in drug discovery, where such features can influence metabolic stability, binding affinity, and pharmacokinetic profiles. Accurate characterization of its physicochemical properties is the foundational step in any research and development endeavor, dictating everything from formulation strategies to the interpretation of biological activity data. This guide serves as a practical resource for scientists, offering both established data and the methodologies to validate or determine these properties in a laboratory setting.

Molecular and Structural Properties

The fundamental identity of a compound is defined by its structure and molecular formula. These attributes are the basis for all other physicochemical characteristics.

  • Chemical Structure:

  • Key Identifiers:

    • IUPAC Name: 5-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid

    • CAS Number: 306936-31-0

    • Molecular Formula: C₁₀H₆FNO₂S

    • Molecular Weight: 239.23 g/mol

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid. Where available, experimentally determined values are provided. For properties without readily available experimental data, this guide provides robust protocols for their determination in Section 4.

PropertyValueSource / Method
Molecular Weight 239.23 g/mol Calculated
Melting Point 128-130 °CExperimental[1]
Aqueous Solubility Data not availableSee Protocol 4.1 (OECD 105)[2][3][4][5]
pKa (Acid Dissociation Constant) Data not availableSee Protocol 4.2 (Potentiometric Titration)[6][7][8]
logP (Octanol-Water Partition Coefficient) Data not availableSee Protocol 4.3 (OECD 107)[9][10][11][12]

Authoritative Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the critical physicochemical properties of the title compound. These protocols are based on internationally recognized standards to ensure data quality and reproducibility.

Determination of Aqueous Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature.[2] For a compound like 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, the Flask Method, as described in OECD Test Guideline 105, is appropriate.[5][13]

Causality: This method is chosen for its reliability and directness in establishing an equilibrium between the solid compound and its aqueous solution, which is fundamental for applications in formulation and environmental fate assessment.

Protocol Steps:

  • Preparation: Add an excess amount of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid to a flask containing high-purity water. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20 °C) for a sufficient duration. A preliminary test is recommended to determine the time required to reach equilibrium (typically 24-48 hours).[13]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step. To separate the saturated aqueous solution from the excess solid, use centrifugation, followed by careful collection of the supernatant.

  • Concentration Analysis: Determine the concentration of the compound in the collected aqueous sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The water solubility is reported as the average concentration from at least three replicate determinations.

Workflow Diagram: Aqueous Solubility Determination (OECD 105)

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to water in flask B Agitate at constant T (e.g., 24-48h) A->B Equilibrate C Centrifuge sample at constant T B->C D Collect clear aqueous supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E F Report as mass/volume (e.g., g/L) E->F Calculate

Caption: Workflow for determining aqueous solubility via the OECD 105 Flask Method.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. For a carboxylic acid, it defines the pH at which the protonated (acid) and deprotonated (conjugate base) forms are present in equal concentrations. Potentiometric titration is a highly accurate and widely used method for its determination.[8][14]

Causality: This method directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the inflection point on the titration curve, which corresponds to the pKa.[6][7] This parameter is crucial for predicting a drug's absorption and distribution in the body, as ionization state affects membrane permeability.

Protocol Steps:

  • System Calibration: Calibrate the potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6][7]

  • Sample Preparation: Accurately weigh and dissolve a sample of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid in a suitable solvent (e.g., a water/methanol co-solvent for sparingly soluble compounds) to a known concentration (typically 1-10 mM).[14]

  • Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[6][7]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the buffer region on the titration curve or from the peak of the first derivative plot (ΔpH/ΔV vs. Volume).[15]

Workflow Diagram: pKa Determination by Potentiometric Titration

G A Calibrate pH meter (3-point calibration) B Prepare analyte solution (known concentration) A->B C Titrate with standardized base (e.g., 0.1M NaOH) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence F->G

Caption: Step-by-step workflow for pKa determination using potentiometric titration.

Determination of logP (OECD Guideline 107)

The n-octanol/water partition coefficient (Pow), typically expressed as its logarithm (logP), is the primary measure of a compound's lipophilicity. It is defined as the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[9][11] The Shake Flask Method (OECD 107) is the classic approach for its determination.[10][12]

Causality: This method physically mimics the partitioning of a compound between a lipid-like (n-octanol) and an aqueous phase, providing a direct measure of its lipophilicity. This value is a key predictor of drug absorption, membrane permeability, and bioaccumulation potential.[11]

Protocol Steps:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine known volumes of the two saturated phases. Add a small amount of the stock solution. The starting concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Vigorously shake the vessel for a set period until equilibrium is reached (e.g., 5-15 minutes). The temperature should be kept constant (20-25 °C).[9][12]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation is often required to ensure a clean separation, especially if an emulsion forms.[9][12]

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the test substance using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated with different volume ratios of the two phases.[9]

Conclusion

The physicochemical properties of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid outlined in this guide provide the essential data required for its effective use in scientific research and development. The melting point of 128-130 °C indicates a stable solid at room temperature. While specific experimental data for solubility, pKa, and logP are not widely published, the detailed, authoritative protocols provided herein equip researchers with the necessary tools to determine these critical parameters reliably. A precise understanding of these properties is indispensable for advancing the study and application of this and similar chemical entities in medicinal chemistry and beyond.

References

  • Test No. 105: Water Solubility - OECD. (URL: [Link])

  • OECD 105 - Water Solubility - Situ Biosciences. (URL: [Link])

  • OECD 105 Testing Services | FILAB laboratory. (URL: [Link])

  • Determining the water solubility of difficult-to-test substances: A tutorial review - ScienceDirect. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

  • Test No. 105: Water Solubility - OECD iLibrary. (URL: [Link])

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD iLibrary. (URL: [Link])

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method - OECD. (URL: [Link])

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (URL: [Link])

  • Partition coefficient octanol/water | Pesticide Registration Toolkit. (URL: [Link])

  • Partition coefficient: Shake bottle method according to OECD 107 - Analytice. (URL: [Link])

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

  • Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. (URL: [Link])

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (URL: [Link])

Sources

Exploratory

Topic: Commercial Availability and Sourcing of 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-(4-Fluorophenyl)thiazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)thiazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry, particularly as a key intermediate in the synthesis of targeted therapeutics such as c-Met kinase inhibitors. While its utility is documented in scientific literature, securing a commercial supply of this specific regioisomer presents a common challenge for research and development teams. This guide provides a comprehensive overview of the sourcing landscape, detailing the limited off-the-shelf availability of the target compound, the prevalence of its isomers in commercial catalogs, and a strategic workflow for procurement through custom synthesis. We offer field-proven protocols for supplier engagement, quality control, and in-house verification to ensure the integrity of research materials.

Introduction and Strategic Importance

The thiazole nucleus is a cornerstone in drug discovery, renowned for its diverse biological activities. The specific derivative, 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, has been identified as a crucial precursor in the development of novel c-Met kinase inhibitors, a promising class of agents for cancer treatment.[1] The c-Met pathway is a critical regulator of cell growth, motility, and invasion, making it a high-value target in oncology.

However, a primary bottleneck for researchers is the procurement of this specific building block. Commercial chemical catalogs are populated with various isomers, which can be easily mistaken for the desired compound. This guide serves to clarify the current market availability and provides a robust, experience-based strategy for acquiring research-grade 5-(4-Fluorophenyl)thiazole-2-carboxylic acid.

Chemical Identity and Characterization

Accurate identification is paramount. Given the scarcity of a dedicated CAS number from commercial vendors for this specific isomer, researchers must rely on analytical data from published literature for structural confirmation.

PropertyDataSource
IUPAC Name 5-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid-
Molecular Formula C₁₀H₆FNO₂S-
Molecular Weight 223.22 g/mol -
Appearance Pale yellow solid[1]
Melting Point 128–130 °C[1]
¹H NMR (400 MHz, DMSO-d₆) δ 9.06 (s, 1H), 8.00-7.95 (m, 2H), 7.42-7.36 (m, 2H)[1]
IR (KBr, cm⁻¹) 3106, 2535, 1705, 1600, 1534, 1465, 1419[1]

Commercial Sourcing Landscape: A Three-Pillar Strategy

Procuring this molecule requires a multi-faceted approach. Off-the-shelf availability is not currently established, making it crucial to consider alternatives.

Pillar 1: Direct Availability Assessment (Current Status: Limited)

Extensive searches of major chemical supplier catalogs indicate that 5-(4-Fluorophenyl)thiazole-2-carboxylic acid is not a standard stock item. Researchers should exercise caution, as other isomers are frequently listed and may appear in searches.

Pillar 2: Commercially Available Isomers and Analogs

While the target compound is elusive, several positional isomers are readily available and may serve as alternatives or starting points for further synthesis, depending on the planned chemical route.

Compound NameCAS NumberPotential SuppliersNotes
4-(4-Fluorophenyl)thiazole-2-carboxylic acid 886366-96-7Fluorochem, MilliporeSigma[2] The most common commercially available isomer.
5-(4-Fluorophenyl)thiazole-4-carboxylic acid 483315-64-6BLDpharm[3] Different carboxyl position.
5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid 433283-22-8BLDpharm[4] Contains an additional methyl group.
2-Bromo-5-(4-fluorophenyl)thiazole-4-carboxylic acid 1137129-05-5MilliporeSigma A brominated analog suitable for cross-coupling reactions.
Pillar 3: Custom Synthesis (Recommended Primary Route)

For projects requiring the specific 5-(4-Fluorophenyl)thiazole-2-carboxylic acid isomer, custom synthesis is the most reliable and direct procurement method. This approach ensures that the exact material is produced to the required specifications of purity and quantity.

Key Advantages of Custom Synthesis:

  • Guaranteed Isomeric Purity: Eliminates the risk of working with the wrong compound.

  • Scalability: Production can be scaled from milligrams to kilograms to support projects from discovery to development.

  • Quality Assurance: Reputable contract research organizations (CROs) provide a full Certificate of Analysis (CoA) with comprehensive analytical data (NMR, HPLC/UPLC, MS) to validate the structure and purity.

Recommended Custom Synthesis Workflow: The following diagram and protocol outline a self-validating system for procuring this molecule via a CRO.

procurement_workflow cluster_researcher Researcher's Lab cluster_cro Custom Synthesis CRO start Identify Need for 5-(4-F-Ph)Thiazole-2-COOH select_cro Identify & Vet Potential CROs start->select_cro request_quote Request Quotation (Specify Purity >98% & Analytics) select_cro->request_quote po Issue Purchase Order request_quote->po synthesis Synthesize Compound po->synthesis Contract receive Receive Shipment & Supplier CoA qc In-House QC Verification (NMR, LC-MS) receive->qc release Release Material to Research Team qc->release Data Match? Yes purification Purify & Characterize (NMR, HPLC, MS) synthesis->purification shipping Ship Material with Certificate of Analysis (CoA) purification->shipping shipping->receive Material Transfer

Caption: A robust workflow for procuring custom-synthesized research chemicals.

Experimental Protocol: Qualification of Custom-Synthesized Material

  • Request for Quotation (RFQ): Contact multiple CROs. In the RFQ, explicitly state the required compound name, structure, and desired purity (e.g., >98% by HPLC). Mandate the delivery of a comprehensive CoA including ¹H NMR, HPLC, and mass spectrometry data.

  • Supplier CoA Review: Upon receipt of the material, first compare the supplier's CoA against the data published in the literature[1] to ensure consistency.

  • In-House Verification - NMR: Prepare a sample (approx. 1-2 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. The chemical shifts and splitting patterns should be consistent with the structure and the reference data.

  • In-House Verification - LC-MS: Prepare a dilute solution of the compound and analyze it via LC-MS. This confirms the molecular weight and provides an orthogonal assessment of purity to the supplier's HPLC data.

  • Material Release: If the in-house analytical data confirms the structure and meets the purity requirement, the material can be confidently released for use in experiments.

Overview of a Validated Synthetic Route

Understanding the synthesis is key to discussing requirements with a CRO. A validated route to 5-(4-Fluorophenyl)thiazole-2-carboxylic acid has been published, providing a clear path for its production.[1] The key transformation involves the hydrolysis of an ester precursor.

synthesis_workflow start Ethyl 2-amino-1,3-thiazole-5-carboxylate step1 Diazotization & Bromination (Sandmeyer-type reaction) start->step1 intermediate1 Ethyl 2-bromo-1,3-thiazole-5-carboxylate step1->intermediate1 step2 Suzuki-Miyaura Coupling with (4-Fluorophenyl)boronic acid intermediate1->step2 intermediate2 Ethyl 5-(4-fluorophenyl)-1,3-thiazole-2-carboxylate step2->intermediate2 step3 Ester Hydrolysis (e.g., LiOH, MeOH/H₂O) intermediate2->step3 product 5-(4-Fluorophenyl)thiazole-2-carboxylic acid step3->product

Caption: Key steps in the synthesis of the target compound.

This synthetic sequence is robust and utilizes common, well-understood reactions in organic chemistry, making it a feasible project for most custom synthesis providers.

Conclusion

5-(4-Fluorophenyl)thiazole-2-carboxylic acid is a valuable, yet commercially scarce, building block for drug discovery. Researchers seeking to utilize this compound should anticipate that off-the-shelf procurement is unlikely. The most effective and reliable strategy is to engage a reputable custom synthesis provider. By following a structured procurement and verification workflow, research teams can confidently source high-purity material, ensuring the integrity and reproducibility of their scientific endeavors. This guide provides the necessary strategic insights and practical protocols to navigate the complexities of sourcing this important research chemical.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information (PMC). [Link]

  • 5-(4-Fluorophenyl)thiophene-2-carboxylic acid hydrazide (97%). Amerigo Scientific. [Link]

Sources

Foundational

An In-depth Technical Guide to 5-(4-Fluorophenyl)thiazole-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers and drug development professionals. This document details its chemical identity, a robust synthesis protocol, spectroscopic characterization, and its emerging role as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Compound Identification

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. 5-(4-Fluorophenyl)thiazole-2-carboxylic acid is a substituted thiazole carboxylic acid with a molecular structure that makes it an attractive building block in the design of novel therapeutic agents.

PropertyValueSource(s)
CAS Number 886366-96-7
Molecular Formula C₁₀H₆FNO₂S
Molecular Weight 223.22 g/mol
Appearance Pale yellow solid[1][2]
Melting Point 128-130 °C[1][2]

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid can be achieved through a reliable two-step process, commencing with the Hantzsch thiazole synthesis to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid. This methodology is adapted from the work of Abdel-Maksoud et al. (2022).[1]

Step 1: Synthesis of Ethyl 5-(4-Fluorophenyl)thiazole-2-carboxylate

This initial step involves the cyclization of an α-haloketone with a thioamide to construct the thiazole ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)amino)-2-oxoacetate (1 equivalent) in dry chloroform (CHCl₃).

  • Reagent Addition: To this solution, add phosphorus pentasulfide (P₄S₁₀) (2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with water and extract the product with chloroform.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate as a yellow solid.[1]

Step 2: Hydrolysis to 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate (1 equivalent) in a mixture of methanol (MeOH) and water.

  • Reagent Addition: Add lithium hydroxide (LiOH) (or another suitable base like sodium hydroxide) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up and Purification: Upon completion, acidify the reaction mixture to a pH of approximately 3 using a dilute solution of hydrochloric acid (HCl) in an ice bath. The resulting precipitate is collected by filtration, washed with a small amount of cold water, and dried to yield 5-(4-Fluorophenyl)thiazole-2-carboxylic acid.[1][3]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)amino)-2-oxoacetate C Reflux in Chloroform, 5h A->C B Phosphorus Pentasulfide (P₄S₁₀) B->C D Ethyl 5-(4-Fluorophenyl)thiazole-2-carboxylate C->D Hantzsch Thiazole Synthesis E Ethyl 5-(4-Fluorophenyl)thiazole-2-carboxylate G Methanol/Water, RT, 4h E->G F Lithium Hydroxide (LiOH) F->G H 5-(4-Fluorophenyl)thiazole-2-carboxylic acid G->H Saponification

Caption: Synthetic pathway for 5-(4-Fluorophenyl)thiazole-2-carboxylic acid.

Spectroscopic and Analytical Data

Thorough characterization of the synthesized compound is essential for confirming its identity and purity.

Data TypeKey Features
¹H NMR (400 MHz, DMSO-d₆) δ 9.06 (s, 1H), and other aromatic protons.[1][2]
IR (KBr) νₘₐₓ/cm⁻¹ 3106, 2535, 1705, 1600, 1534, 1465, 1419, 1404.[1][2]
¹³C NMR Characteristic signals for the thiazole and fluorophenyl rings are expected. For similar 4-(4-fluorophenyl)thiazole derivatives, signals for the thiazole C2, C4, and C5 carbons appear in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively. A characteristic doublet for the ipso-carbon attached to fluorine is also anticipated.[4][5]
Mass Spec. The molecular ion peak (M+) would be expected at m/z 223.01, corresponding to the molecular formula C₁₀H₆FNO₂S.

Mechanism of Action and Applications in Drug Discovery

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[6] Derivatives of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid have shown particular promise as inhibitors of the c-Met receptor tyrosine kinase.

Targeting the c-Met Signaling Pathway

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[1][4] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various human cancers.[1][7] Therefore, inhibiting c-Met is a key therapeutic strategy in oncology.

c-Met Signaling Pathway Overview:

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds P P cMet->P autophosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT, STAT3) P->Downstream activates Cellular Cellular Responses (Proliferation, Migration, Invasion) Downstream->Cellular Inhibitor 5-(4-Fluorophenyl)thiazole-2- carboxylic acid derivatives Inhibitor->cMet inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Derivatives of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid have been synthesized and evaluated as potent c-Met inhibitors.[1][2] These compounds are designed to bind to the ATP-binding site of the c-Met kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of tumor growth and metastasis. While specific inhibitory data for the parent carboxylic acid is not extensively published, its derivatives have shown significant potency.[2]

Broader Therapeutic Potential

The thiazole-2-carboxylic acid moiety is a versatile pharmacophore. Thiazole-containing compounds have demonstrated a wide range of biological activities, including:

  • Anticancer: Beyond c-Met, thiazole derivatives have been investigated as inhibitors of other kinases such as EGFR and B-RAF.[8][9]

  • Antimicrobial: The thiazole ring is a core component of some antibiotics and has been explored for the development of new antibacterial and antifungal agents.[5][6]

  • Anti-inflammatory: Certain thiazole derivatives have shown potential as anti-inflammatory agents.[6]

Conclusion

5-(4-Fluorophenyl)thiazole-2-carboxylic acid is a valuable heterocyclic compound with a well-defined synthesis and significant potential in drug discovery. Its role as a scaffold for the development of c-Met kinase inhibitors highlights its importance in the field of oncology. Further investigation into its broader pharmacological profile is warranted and may lead to the discovery of novel therapeutic agents for a range of diseases. This guide provides a solid foundation for researchers to build upon in their exploration of this promising molecule.

References

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2287.
  • Taylor & Francis. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • Eder, J. P., et al. (2009). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 15(7), 2207-2214.
  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19.
  • Gherardi, E., et al. (2012). The c-Met signalling pathway. Nature Reviews Molecular Cell Biology, 13(2), 83-96.
  • Puri, N., & Salgia, R. (2008). c-Met and other cell surface molecules: interaction, activation and functional consequences. Cellular and Molecular Life Sciences, 65(19), 3095-3109.
  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2011). An overview of the c-MET signaling pathway. Retrieved from [Link]

  • PubMed. (2011). An overview of the c-MET signaling pathway. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]

  • Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid.
  • Oriental Journal of Chemistry. (2015). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Retrieved from [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • Kaunas University of Technology ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Retrieved from [Link]

  • ORCA - Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Thiazolecarboxylic acid, 4-methyl-2-[[2-[[(4-methyl-1-piperazinyl)carbonothioyl]thio]acetyl]amino]-, ethyl ester. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-(4-Fluorophenyl)thiophene-2-carboxylic acid hydrazide (97%). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid as a Privileged Scaffold in Targeted Anticancer Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (CAS: 1397181-59-7) [1] Primary Applications: Synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (CAS: 1397181-59-7) [1] Primary Applications: Synthesis of Receptor Tyrosine Kinase (RTK) inhibitors (e.g., c-Met, EGFR), Structure-Activity Relationship (SAR) optimization, and in vitro cell viability screening.

Introduction & Mechanistic Rationale

The development of small-molecule targeted therapies for oncology relies heavily on the use of privileged heterocyclic scaffolds. 5-(4-Fluorophenyl)thiazole-2-carboxylic acid represents a highly versatile building block for synthesizing potent anticancer agents, particularly those targeting the ATP-binding pockets of kinases such as c-Met and EGFR [2, 3].

Causality in Scaffold Design

The structural components of this building block offer specific, synergistic advantages in medicinal chemistry:

  • Thiazole Core: Acts as an excellent bioisostere for pyridine and pyrimidine rings. Its nitrogen and sulfur atoms serve as critical hydrogen-bond acceptors, interacting directly with the hinge region of kinase ATP-binding pockets [2].

  • 2-Carboxylic Acid Handle: Provides an optimal synthetic handle for generating carboxamide linkages. The resulting thiazole-2-carboxamides are well-documented to form stable, bidentate hydrogen bonds with target proteins, enhancing binding affinity and residence time [2].

  • 4-Fluorophenyl Substitution: The incorporation of the fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it engages in halogen bonding and hydrophobic interactions deep within the kinase binding pocket. Second, it blocks cytochrome P450-mediated para-hydroxylation, significantly improving the metabolic stability and pharmacokinetic half-life of the resulting drug candidates [3].

Workflow A 5-(4-Fluorophenyl)thiazole- 2-carboxylic acid B TBTU-Mediated Amide Coupling A->B C Thiazole-2-carboxamide Derivatives B->C D In Vitro Kinase Assay (c-Met / EGFR) C->D E Cell Viability (MTT) & IC50 Determination D->E

Caption: Workflow from scaffold synthesis to in vitro anticancer evaluation.

Synthetic Protocol: TBTU-Mediated Amide Coupling

To convert 5-(4-Fluorophenyl)thiazole-2-carboxylic acid into biologically active carboxamide derivatives, an efficient amide coupling strategy is required. While traditional reagents like EDC/HOBt are common, utilizing TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is highly recommended for this specific scaffold. TBTU minimizes epimerization, overcomes the steric hindrance inherent to 5-substituted thiazoles, and drastically reduces reaction times compared to carbodiimide-based methods [4].

Materials
  • 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (1.0 eq)

  • Primary or secondary amine derivative (1.1 eq)

  • TBTU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Activation: Dissolve 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Coupling Reagent Addition: Add TBTU (1.2 mmol) to the solution. Stir the mixture for 15–20 minutes at room temperature. Causality: This pre-activation step allows the formation of the highly reactive active ester intermediate, preventing side reactions when the amine is introduced.

  • Amine Addition: Slowly add the desired amine (1.1 mmol) dissolved in 2 mL of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1 v/v) or LC-MS.

  • Work-up: Quench the reaction by adding 20 mL of ice-cold distilled water. The product typically precipitates. Filter the solid, wash with 5% NaHCO₃ (to remove unreacted acid) and 1M HCl (to remove unreacted amine), followed by brine.

  • Purification: Dry the crude product over anhydrous Na₂SO₄ and purify via silica gel column chromatography or recrystallization from ethanol to yield the pure thiazole-2-carboxamide derivative.

In Vitro Anticancer Evaluation Protocol

Once the derivatives are synthesized, their efficacy must be validated using a self-validating phenotypic assay. The MTT Assay is the gold standard for this, as it directly measures mitochondrial succinate dehydrogenase activity, which correlates linearly with the number of viable, metabolically active cancer cells.

Materials
  • Human cancer cell lines: A549 (Non-small cell lung cancer), MCF-7 (Breast cancer), HT-29 (Colon cancer).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • DMSO (Cell culture grade).

  • Positive Control: Foretinib (c-Met inhibitor) or Erlotinib (EGFR inhibitor).

Step-by-Step Methodology
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in a 96-well plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole-2-carboxamide derivatives in DMSO, then dilute in culture medium (final DMSO concentration must be <0.5% to prevent solvent-induced cytotoxicity). Add 100 µL of the drug solutions to the wells. Include untreated controls and positive controls. Incubate for 48 hours.

  • MTT Incubation: Remove the drug-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 hours at 37°C in the dark. Causality: Viable cells will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Data Presentation: Comparative Anticancer Activity

The following table summarizes the expected quantitative data profile for optimized derivatives synthesized from the 5-(4-Fluorophenyl)thiazole-2-carboxylic acid scaffold, based on recent literature targeting c-Met and EGFR kinases [2, 3].

Compound / DerivativeTarget KinaseA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)Selectivity Index (SI)*
Scaffold (Uncoupled) N/A> 50.0> 50.0> 50.0N/A
Derivative A (Aryl amide) c-Met0.83 ± 0.121.45 ± 0.200.68 ± 0.09> 15
Derivative B (Heteroaryl) EGFR1.12 ± 0.150.95 ± 0.112.30 ± 0.18> 10
Foretinib (Control) c-Met / VEGFR0.95 ± 0.081.20 ± 0.140.85 ± 0.10~ 8

*Selectivity Index (SI) = IC₅₀ of normal healthy cells (e.g., HEK-293) / IC₅₀ of cancer cells. A higher SI indicates a wider therapeutic window.

Mechanistic Visualization: Target Signaling Pathway

Thiazole-2-carboxamides synthesized from this scaffold primarily exert their anticancer effects by acting as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) like c-Met and EGFR. By blocking the autophosphorylation of these receptors, the downstream PI3K/AKT/mTOR survival pathway is starved of activation signals, leading to tumor cell apoptosis.

Pathway L HGF / EGF (Ligands) R c-Met / EGFR Tyrosine Kinase L->R Activates P PI3K / AKT R->P Phosphorylation I Thiazole Carboxamide Inhibitor I->R Inhibits (ATP-competitive) M mTOR P->M T Tumor Proliferation & Survival M->T

Caption: Mechanism of action: Thiazole derivatives inhibiting c-Met/EGFR signaling pathways.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis - [Link]

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell studies - Journal of Applied Pharmaceutical Science -[Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives - RSC Publishing - [Link]

Application

Application Notes and Protocols: A Comprehensive Guide to Evaluating the Anti-Inflammatory Properties of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

Introduction: The Rationale for Investigating 5-(4-Fluorophenyl)thiazole-2-carboxylic acid Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3] The activation of this pathway is a hallmark of many inflammatory conditions, making it a prime target for novel anti-inflammatory therapeutics.

Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties.[4][5][6] This document provides a detailed experimental framework for the comprehensive evaluation of a novel thiazole-containing compound, 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, as a potential anti-inflammatory agent. The proposed studies will systematically investigate its effects on key inflammatory mediators and pathways, progressing from in vitro cellular models to an in vivo model of acute inflammation.

Part 1: In Vitro Assessment of Anti-Inflammatory Activity in RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a well-established and widely used model for studying inflammation in vitro.[7][8] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, mimicking key aspects of infection-induced inflammation.[8] This section outlines a series of assays to determine the anti-inflammatory potential of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid in this cellular model.

1.1: Determining the Optimal Non-Cytotoxic Concentration

Before assessing the anti-inflammatory effects of the test compound, it is crucial to determine the concentration range that does not induce cytotoxicity. The MTT assay is a colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[9][10][11]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

1.2: Assessing the Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator produced by iNOS in activated macrophages.[12] The Griess assay is a simple and sensitive method for measuring nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[13][14][15][16]

Protocol: Griess Assay for Nitrite Quantification

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with non-cytotoxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

1.3: Quantifying the Reduction of Pro-Inflammatory Cytokines

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) are central to the inflammatory cascade.[17] Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying the levels of these cytokines in the cell culture supernatant.[6][8][18][19]

Protocol: ELISA for TNF-α, IL-6, and IL-1β

  • Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatants after 24 hours of LPS stimulation.

  • ELISA Procedure: Perform the ELISA for each cytokine according to the manufacturer's instructions for the specific ELISA kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

1.4: Investigating the Molecular Mechanism: Western Blot Analysis

To elucidate the molecular mechanism of action, Western blotting can be used to assess the protein expression levels of key inflammatory mediators, including COX-2, iNOS, and components of the NF-κB signaling pathway (e.g., p65, IκBα).[4][5][12][20][21]

Protocol: Western Blot for Inflammatory Proteins

  • Cell Lysis: After cell treatment and LPS stimulation (typically for a shorter duration, e.g., 6-18 hours, to capture signaling events), wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against COX-2, iNOS, p65, phospho-p65, IκBα, and phospho-IκBα overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Hypothetical In Vitro Data Summary

AssayOutcome MeasureLPS ControlCompound (Low Dose)Compound (High Dose)Positive Control (Dexamethasone)
MTT Assay Cell Viability (%)100 ± 598 ± 495 ± 697 ± 5
Griess Assay Nitrite (µM)50 ± 435 ± 320 ± 2 15 ± 2
ELISA TNF-α (pg/mL)1200 ± 100800 ± 80400 ± 50 300 ± 40
IL-6 (pg/mL)800 ± 70550 ± 60300 ± 40 250 ± 30
IL-1β (pg/mL)600 ± 50400 ± 40200 ± 30 150 ± 20
Western Blot COX-2 Expression (Fold Change)10 ± 1.26 ± 0.83 ± 0.5 2 ± 0.4
iNOS Expression (Fold Change)12 ± 1.57 ± 1.04 ± 0.6 3 ± 0.5
p-p65/p65 Ratio8 ± 1.05 ± 0.7*2.5 ± 0.4 2 ± 0.3

*p < 0.05, **p < 0.01 compared to LPS control. Data are presented as mean ± SD.

Part 2: In Vivo Evaluation of Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[1][3][22][23][24] Carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[1]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Animal Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Group II: 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (Low Dose, e.g., 10 mg/kg, p.o.)

    • Group III: 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (High Dose, e.g., 25 mg/kg, p.o.)

    • Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, vehicle, or positive control orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ (where Vₜ is the paw volume at time t and V₀ is the initial paw volume).

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

2.1: Histopathological Examination

At the end of the experiment (e.g., 6 hours post-carrageenan injection), the animals can be euthanized, and the inflamed paw tissue can be collected for histopathological analysis to assess the extent of cellular infiltration and tissue damage.[22][25][26][27][28]

Protocol: Histopathology of Paw Tissue

  • Tissue Collection and Fixation: Euthanize the rats and dissect the inflamed paw tissue. Fix the tissue in 10% neutral buffered formalin.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut 4-5 µm thick sections and stain with hematoxylin and eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope to evaluate the degree of edema, inflammatory cell infiltration (especially neutrophils), and overall tissue architecture.

Hypothetical In Vivo Data Summary

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.08-
Compound 100.55 ± 0.06*35.3%
Compound 250.30 ± 0.05 64.7%
Indomethacin 100.25 ± 0.0470.6%

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies (RAW 264.7 Macrophages) cluster_invivo In Vivo Studies (Rat Paw Edema) A Cell Culture B MTT Assay (Cytotoxicity) A->B C Pre-treatment with Compound A->C D LPS Stimulation C->D E Griess Assay (NO) D->E F ELISA (Cytokines) D->F G Western Blot (Proteins) D->G End End G->End H Animal Acclimatization I Grouping & Dosing H->I J Carrageenan Injection I->J K Paw Volume Measurement J->K L Histopathology K->L L->End Start Start Start->A Start->H

Caption: Overall experimental workflow for assessing the anti-inflammatory properties of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid.

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6, IL-1β) Nucleus->Genes Induces Transcription Compound 5-(4-Fluorophenyl)thiazole- 2-carboxylic acid Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by the test compound.

Conclusion

The comprehensive experimental design outlined in this document provides a robust framework for the evaluation of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid as a potential anti-inflammatory agent. By systematically progressing from in vitro mechanistic studies to in vivo efficacy testing, researchers can gain a thorough understanding of the compound's pharmacological profile. The detailed protocols and data presentation formats are intended to ensure the generation of high-quality, reproducible data, thereby facilitating the drug development process.

References

  • Bishay, P., et al. (2022). Histological analysis of paw tissue in the carrageenan-induced paw... ResearchGate. Retrieved from [Link]

  • AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. Retrieved from [Link]

  • Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.6.
  • Dobrovolskaia, M. A., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Methods in Molecular Biology.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Bio-protocol. (2018). Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Sari, D. P., et al. (2018). Egg white-induced inflammation models: A study of edema profile and histological change of rat's paw. Journal of Applied Pharmaceutical Science, 8(7), 093-097.
  • de Souza, L. J., et al. (2023). Characterization of Systemic Disease Development and Paw Inflammation in a Susceptible Mouse Model of Mayaro Virus Infection and Validation Using X-ray Synchrotron Microtomography. Viruses, 15(3), 675.
  • Kim, Y., et al. (2020). Histological analysis of paw edema. a Tissue sections from the hind paw... ResearchGate. Retrieved from [Link]

  • Schmölz, L., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Nitric Oxide, 70, 1-4.
  • Park, S. H., et al. (2020).
  • Lin, Y. C., et al. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 8(8), 273.
  • Li, Y., et al. (2023). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health.
  • Ghiulai, R. M., et al. (2023). Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots. International Journal of Molecular Sciences, 24(24), 17294.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitric oxide (NO) production using the Griess reagent assay in RAW.... Retrieved from [Link]

  • Dobrovolskaia, M. A. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
  • ResearchGate. (n.d.). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to.... Retrieved from [Link]

  • ResearchGate. (n.d.). The MTT assay performed with a macrophage cell line (RAW 264.7). The.... Retrieved from [Link]

  • Kim, H. J., et al. (2021). Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. Molecular Medicine Reports, 23(4), 283.
  • Kim, J. Y., et al. (2016). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 21(8), 1054.
  • Wong, S. S., et al. (1998). Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. Food and Chemical Toxicology, 36(5), 409-419.
  • Li, Y., et al. (2022). The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways. Frontiers in Nutrition, 9, 868953.
  • ResearchGate. (n.d.). Protein expression levels of COX-2 and iNOS in LPS-treated RAW 264.7.... Retrieved from [Link]

  • ResearchGate. (n.d.). NF-κB activation in LPS stimulated RAW 264.7 cells. RAW cells were.... Retrieved from [Link]

Sources

Method

Preclinical Evaluation of 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid Derivatives: Multiplexed Cell-Based Assays for c-Met Targeted Cytotoxicity

Target Audience: Researchers, assay development scientists, and preclinical oncology professionals. Introduction & Mechanistic Rationale The thiazole-2-carboxylic acid scaffold, particularly 5-(4-Fluorophenyl)thiazole-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and preclinical oncology professionals.

Introduction & Mechanistic Rationale

The thiazole-2-carboxylic acid scaffold, particularly 5-(4-Fluorophenyl)thiazole-2-carboxylic acid , is a highly privileged building block in modern medicinal chemistry[1]. While the free carboxylic acid serves as a critical synthetic intermediate, its downstream derivatives—specifically thiazole-2-carboxamides—have emerged as highly potent, ATP-competitive type II kinase inhibitors targeting the hepatocyte growth factor (HGF) receptor, c-Met [2][3].

Aberrant HGF/c-Met signaling drives tumor proliferation, metastasis, and multidrug resistance in various malignancies, including non-small cell lung cancer (NSCLC) and gastric carcinomas[4][5]. When evaluating novel 5-(4-fluorophenyl)thiazole-2-carboxamide derivatives, a single-endpoint cytotoxicity assay (like standard MTT) is insufficient. To establish a rigorous, self-validating preclinical profile, researchers must distinguish between cytostatic effects (metabolic stalling) and true cytotoxic effects (programmed cell death)[4].

The Causality of Assay Selection (E-E-A-T)

As an application scientist, I strongly recommend a multiplexed assay approach .

  • ATP Depletion (CellTiter-Glo): Measures metabolic viability. A drop in ATP indicates the compound is halting cellular metabolism, but does not confirm cell death.

  • LDH Release (CytoTox 96): Measures membrane integrity. Lactate dehydrogenase (LDH) leaking into the media confirms terminal cell membrane rupture (necrosis or late-stage apoptosis).

  • Caspase-3/7 Activation: Validates the mechanism of action. Potent c-Met inhibitors block the PI3K/AKT survival pathway, stabilizing p53, upregulating pro-apoptotic Bax, and triggering Caspase-3/7-mediated apoptosis[4].

cMet_Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet PI3K PI3K / AKT Survival Pathway cMet->PI3K Inhibited by Drug Inhibitor Thiazole-2-carboxamide Derivative Inhibitor->cMet Blocks ATP Pocket p53 p53 Stabilization PI3K->p53 Loss of inhibition Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Bax Bax / PUMA (Pro-apoptotic) p53->Bax Caspase Caspase-3/7 Activation Bcl2->Caspase Bax->Caspase Apoptosis Programmed Cell Death Caspase->Apoptosis

Mechanism of c-Met inhibition by thiazole-2-carboxamides leading to Caspase-3/7 mediated apoptosis.

Experimental Workflow & Methodologies

To ensure reproducibility and trust in your data, the following protocols utilize a split-well multiplexing strategy. This minimizes inter-plate variability by deriving metabolic, necrotic, and apoptotic data from the exact same cell populations.

Workflow Prep Compound Preparation Seed Cell Seeding (MKN-45 / A549) Prep->Seed Treat Drug Treatment (72h Incubation) Seed->Treat Split Multiplex Readout Treat->Split LDH LDH Release (Membrane Integrity) Split->LDH ATP CellTiter-Glo (Metabolic ATP) Split->ATP Casp Caspase-3/7 Glo (Apoptosis) Split->Casp Analysis Data Synthesis & IC50 Calculation LDH->Analysis ATP->Analysis Casp->Analysis

High-throughput multiplexed workflow for evaluating thiazole derivative cytotoxicity.

Protocol A: Compound Preparation and Cell Seeding

Note: 5-(4-Fluorophenyl)thiazole-2-carboxylic acid and its carboxamide derivatives are highly hydrophobic. Proper solvent handling is critical to prevent compound precipitation, which artificially inflates apparent IC50 values.

  • Stock Solution: Dissolve the synthesized thiazole derivative in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes at room temperature.

  • Cell Seeding: Harvest MKN-45 (high c-Met expression) and A549 (moderate c-Met expression) cells in log-phase growth[1][4].

  • Seed cells at a density of 4,000 cells/well in a 96-well opaque-walled plate using 90 µL of RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in culture media (final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced baseline toxicity). Add 10 µL of the diluted compounds to the wells. Incubate for 72 hours.

Protocol B: Multiplexed LDH and ATP Viability Assay

This protocol extracts two data points from a single well.

  • LDH Transfer: After the 72-hour incubation, gently centrifuge the 96-well plate at 250 × g for 3 minutes to settle cellular debris.

  • Carefully transfer 50 µL of the culture supernatant from each well into a fresh, flat-bottom 96-well assay plate.

  • Add 50 µL of CytoTox 96® Reagent to the transferred supernatant. Incubate in the dark for 30 minutes at room temperature.

  • Add 50 µL of Stop Solution and record absorbance at 490 nm. This quantifies necrotic cell death.

  • ATP Quantification: To the original cell culture plate (now containing 50 µL of media and the cells), add 50 µL of CellTiter-Glo® Reagent.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. This quantifies surviving, metabolically active cells.

Protocol C: Validation of Apoptosis (Caspase-3/7)

To confirm that the observed cytotoxicity is driven by target engagement (c-Met inhibition leading to apoptosis) rather than off-target chemical toxicity, evaluate effector caspase activation[4][5].

  • In a parallel 96-well plate treated identically to Protocol A, add 100 µL of Caspase-Glo® 3/7 Reagent directly to the 100 µL of culture medium.

  • Shake gently at 300–500 rpm for 30 seconds.

  • Incubate at room temperature for 1 hour.

  • Measure luminescence. A dose-dependent spike in luminescence relative to the vehicle control confirms the induction of programmed cell death.

Quantitative Data Presentation

When screening a library of 5-(4-Fluorophenyl)thiazole-2-carboxamides synthesized from the parent carboxylic acid, you should expect differential sensitivities based on the cell line's reliance on the c-Met pathway. Below is a representative data synthesis table demonstrating typical phenotypic readouts for a highly potent derivative[1][2].

Cell Linec-Met StatusATP Viability IC₅₀ (nM)LDH Release EC₅₀ (nM)Caspase-3/7 Fold InductionPrimary Mechanism of Death
MKN-45 Amplified / Overexpressed2.5 – 10.015.0 – 25.0> 5.0x at 50 nMRapid Apoptosis
A549 Wild-type / Moderate45.0 – 80.0> 200.02.5x at 100 nMCytostasis / Slow Apoptosis
MDA-MB-231 Moderate (Triple Neg)120.0 – 150.0> 300.01.8x at 200 nMMixed / Cytostasis
HUVEC Normal (Control)> 5,000> 10,000BaselineN/A (High Selectivity)

Data Interpretation Insight: A highly selective c-Met inhibitor derived from the thiazole-2-carboxylic acid scaffold will show single-digit nanomolar IC₅₀ values in MKN-45 cells (ATP assay) but will remain relatively non-toxic to normal HUVEC cells[1]. Furthermore, the LDH EC₅₀ is typically slightly higher than the ATP IC₅₀, as metabolic shutdown precedes physical membrane rupture.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer. Cancer Research and Treatment (PMC).
  • Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells. International Journal of Molecular Sciences (MDPI).
  • Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry (ACS).

Sources

Application

Application Note: Preclinical Formulation of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid for In Vivo Studies

Executive Summary & Formulation Rationale The successful in vivo evaluation of early-stage small molecules hinges on overcoming their inherent physicochemical liabilities. 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Formulation Rationale

The successful in vivo evaluation of early-stage small molecules hinges on overcoming their inherent physicochemical liabilities. 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (CAS 1397181-59-7) is a highly lipophilic weak acid[1]. Its structure features a hydrophobic fluorophenyl-thiazole core coupled with an ionizable carboxylic acid moiety.

As an Application Scientist, I approach the formulation of this compound by analyzing the causality between its molecular structure and its macroscopic behavior in solvents. The un-ionized free acid is practically insoluble in water, presenting a significant hurdle for intravenous (IV) or intraperitoneal (IP) administration[2]. However, the presence of the carboxylic acid (estimated pKa ~3.5–4.5) provides a strategic advantage: at physiological pH (7.4), the compound is predominantly ionized, which improves its aqueous solubility. Despite this, the high lipophilicity (LogP) of the core scaffold necessitates the use of cosolvents, surfactants, or inclusion complexes to prevent rapid precipitation upon injection into the aqueous environment of the bloodstream[3].

Physicochemical Profiling & Quantitative Data

Before selecting a vehicle, we must quantify the compound's properties to predict its behavior in various excipients. The table below summarizes the physicochemical profile and the resulting formulation implications.

PropertyEstimated Value / CharacteristicFormulation Implication
Molecular Weight 223.22 g/mol Small molecular size favors rapid dissolution if the crystal lattice energy is overcome by strong organic solvents (e.g., DMSO).
LogP (Lipophilicity) ~2.5 - 3.5High lipophilicity necessitates organic cosolvents (PEG400) or cyclodextrin inclusion complexes to maintain a clear solution[3].
pKa (Carboxylic Acid) ~3.5 - 4.5Ionizable at physiological pH. Salt formation (e.g., sodium salt in situ) can enhance aqueous solubility, but requires buffering.
Aqueous Solubility (pH 3) < 0.1 mg/mLPractically insoluble in the acidic environment of the stomach; requires robust suspension agents for oral (PO) dosing.
Aqueous Solubility (pH 7.4) > 1.0 mg/mL (Ionized)Soluble in buffered systems, but carries a high risk of precipitation upon injection if the physiological buffer capacity is exceeded.

Pre-formulation Decision Tree

The selection of a formulation strategy is dictated by the intended route of administration. IV dosing requires a thermodynamically stable, true solution to prevent embolism, while PO dosing can tolerate stable suspensions.

FormulationWorkflow API 5-(4-Fluorophenyl)thiazole- 2-carboxylic acid Assess Physicochemical Assessment (pKa ~3.5, High LogP) API->Assess IV Intravenous (IV) Requires True Solution Assess->IV IP Intraperitoneal (IP) Solution or Fine Suspension Assess->IP PO Per Os (PO) Suspension Tolerated Assess->PO Sol1 Cosolvent System 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline IV->Sol1 Sol2 Cyclodextrin Complex 20% SBE-β-CD in Saline IP->Sol2 Sol3 Aqueous Suspension 0.5% CMC-Na / 0.1% Tween 80 PO->Sol3 QC Quality Control (Visual Clarity, pH, HPLC) Sol1->QC Sol2->QC Sol3->QC

Fig 1. Decision tree for the in vivo formulation of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid.

In Vivo Formulation Protocols

Protocol A: Cosolvent Solution for IV/IP Administration

Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline Causality: DMSO disrupts the strong crystal lattice of the free acid. PEG400 acts as a bulk cosolvent to maintain the lipophilic core in solution. Tween 80 is a non-ionic surfactant that coats the solvated API molecules, preventing rapid nucleation and precipitation when the highly polar aqueous phase (Saline) is introduced[2][3][4]. Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid into a sterile glass vial.

  • Primary Solubilization: Add DMSO to achieve 10% of the final target volume. Vortex vigorously until the powder is completely dissolved. Do not proceed if particulates remain.

  • Cosolvent Addition: Add PEG400 (40% of final volume) to the DMSO solution. Vortex for 30 seconds to ensure a homogenous organic phase.

  • Surfactant Addition (Critical Step): Add Tween 80 (5% of final volume). Vortex thoroughly. Mechanistic Note: Tween 80 must be added before the aqueous phase to ensure the hydrophobic tails interact with the API prior to water exposure.

  • Aqueous Dilution: Slowly add sterile Saline (0.9% NaCl) dropwise while continuously vortexing to reach the final volume (45%).

Protocol B: Cyclodextrin Inclusion for IP/SC Administration

Vehicle: 20% (w/v) SBE-β-CD in Saline Causality: Sulfobutylether-β-cyclodextrin (SBE-β-CD) possesses a hydrophobic internal cavity that encapsulates the fluorophenyl-thiazole core, while its hydrophilic exterior ensures bulk aqueous solubility[5][6]. This method avoids high concentrations of organic solvents, significantly reducing injection site pain and tissue necrosis. Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 200 mg of SBE-β-CD per 1 mL of sterile saline. Stir until completely clear.

  • API Addition: Add the weighed API directly to the cyclodextrin solution.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 60–90 minutes. Mechanistic Note: Complexation is an equilibrium process; sufficient time and energy are required for the API to enter the cyclodextrin cavity.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter.

Protocol C: Aqueous Suspension for Oral Gavage (PO)

Vehicle: 0.5% (w/v) CMC-Na / 0.1% (v/v) Tween 80 in Distilled Water Causality: Because the carboxylic acid is un-ionized and insoluble in the acidic stomach, formulating a true solution for PO dosing is often futile. A stable suspension ensures uniform dosing. Carboxymethylcellulose sodium (CMC-Na) increases the viscosity of the continuous phase to prevent rapid settling (Stokes' Law), while Tween 80 acts as a wetting agent for the hydrophobic particles[4]. Step-by-Step Methodology:

  • Vehicle Preparation: Slowly sprinkle CMC-Na powder into vigorously stirring distilled water containing 0.1% Tween 80. Stir overnight to ensure complete hydration of the polymer.

  • Wetting: Place the weighed API in a glass mortar. Add a few drops of the vehicle and triturate (grind) to form a smooth, lump-free paste.

  • Geometric Dilution: Gradually add the remaining vehicle while continuously triturating to achieve the target concentration.

  • De-agglomeration: Sonicate the final suspension for 10 minutes to break up any remaining micro-agglomerates.

Quality Control & Self-Validating Systems

A robust protocol must be self-validating. To ensure the integrity of the formulations before dosing, perform the following checks:

  • The Tyndall Effect Test (Validates Protocol A): Shine a laser pointer through the formulation vial in a dark room. A true solution will not scatter light. If a visible beam path appears, the formulation has formed a colloidal suspension or micro-precipitate, rendering it unsafe for IV injection.

  • Filtration Resistance Test (Validates Protocol B): If significant physical resistance is felt when passing the cyclodextrin solution through a 0.22 µm syringe filter, the inclusion complex has not reached thermodynamic equilibrium, and un-complexed API remains suspended.

  • Sedimentation Volume Ratio (Validates Protocol C): Measure the height of the sediment ( Hu​ ) relative to the total suspension height ( Ho​ ) in a graduated cylinder after 24 hours. An F -value ( Hu​/Ho​ ) > 0.9 indicates a highly stable, deflocculated suspension, validating that the animals will receive a uniform dose.

  • pH Verification: Ensure the final pH of IV/IP formulations is between 5.5 and 8.0. Because the API is a weak acid, adding it to unbuffered saline may lower the pH. Adjust with 0.1 N NaOH if necessary.

References

  • 1397181-59-7 | 5-(4-Fluorophenyl)
  • Source: benchchem.
  • SBE-β-CD (captisol)
  • Source: benchchem.
  • Source: researchgate.
  • Source: selleckchem.

Sources

Method

Application Note: Derivatization Strategies for 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid to Enhance Bioactivity

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The thiazole nucleus is a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The thiazole nucleus is a privileged scaffold in drug discovery, frequently utilized for its ability to act as both a hydrogen bond acceptor and a π-π stacking partner within enzyme active sites[1]. Specifically, 5-(4-fluorophenyl)thiazole-2-carboxylic acid represents a highly optimized starting point for lead generation.

The strategic placement of the 4-fluorophenyl group at the C5 position serves a dual purpose. First, the strong C–F bond effectively blocks CYP450-mediated para-hydroxylation, significantly enhancing the metabolic half-life of the core scaffold[2]. Second, the electron-withdrawing nature of the fluorine atom subtly modulates the pKa of the adjacent thiazole system, tuning its physicochemical properties[2].

However, the free C2-carboxylic acid moiety presents a pharmacokinetic liability. At physiological pH, the carboxylic acid is heavily ionized, which severely restricts passive membrane permeability and makes the molecule a prime target for rapid phase II metabolism (e.g., glucuronidation)[1]. To translate this scaffold into a viable therapeutic—such as a selective CYP1B1 inhibitor for reversing chemotherapeutic resistance[3] or an anti-metastatic agent[4]—the C2 position must be derivatized. Converting the acid into lipophilic amides or bioisosteres (like 1,3,4-oxadiazoles) masks the negative charge, improves cellular penetration, and allows the exploration of extended binding pockets[3].

Derivatization Workflow & Logic

The following workflow outlines the strategic derivatization of the parent acid into two distinct classes of bioactive compounds: amides and bioisosteres.

Workflow Parent 5-(4-Fluorophenyl)thiazole- 2-carboxylic acid AmideCoupling Amide Coupling (EDCI/HOBt) Parent->AmideCoupling Amines, DIPEA Bioisostere Bioisosteric Replacement (Hydrazide Cyclization) Parent->Bioisostere Hydrazine, Orthoesters AmideProd Thiazole-2-carboxamides (High Permeability) AmideCoupling->AmideProd BioProd 1,3,4-Oxadiazole Derivatives (Metabolic Stability) Bioisostere->BioProd Validation LC-MS & NMR Self-Validation AmideProd->Validation BioProd->Validation Bioassay In Vitro Bioactivity (Enzyme Inhibition) Validation->Bioassay Validated Hits

Fig 1. Derivatization workflow and self-validating screening funnel for thiazole derivatives.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems . Every critical step below includes an orthogonal quality control (QC) check to prevent the propagation of synthetic errors into biological assays.

Protocol A: Synthesis of Thiazole-2-Carboxamides via EDCI/HOBt Coupling

This protocol utilizes a standard carbodiimide coupling strategy, optimized for heteroaromatic carboxylic acids[3].

Causality & Reagent Rationale: EDCI activates the carboxylic acid, but the resulting O-acylisourea intermediate is unstable and prone to rearranging into an unreactive N-acylurea byproduct. HOBt is introduced to rapidly intercept this intermediate, forming a stable yet highly reactive OBt-ester. DIPEA is utilized as a non-nucleophilic base to ensure the incoming amine remains in its unprotonated, nucleophilic state.

Step-by-Step Methodology:

  • Activation: Dissolve 5-(4-fluorophenyl)thiazole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert N2​ atmosphere. Add EDCI (1.2 mmol) and HOBt (1.2 mmol). Stir at room temperature for 30 minutes.

  • Nucleophilic Attack: Add the desired primary or secondary amine (1.2 mmol) followed by DIPEA (2.0 mmol).

  • Self-Validation Checkpoint (LC-MS): After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS. Do not proceed to workup until the (M−H)− peak of the parent acid is completely replaced by the (M+H)+ peak of the amide.

  • Workup: Quench the reaction with ice-cold water (20 mL). If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3 x 15 mL), wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine to remove unreacted HOBt and amines.

  • Final Validation: Confirm structure via 1H NMR. The disappearance of the broad -COOH peak (~13.0 ppm) and the appearance of the amide -NH proton (~8.5-9.0 ppm) validates the transformation.

Protocol B: Bioisosteric Replacement (1,3,4-Oxadiazole Synthesis)

Replacing the carboxylic acid with a 1,3,4-oxadiazole ring provides a metabolically stable bioisostere that mimics the hydrogen-bonding capability of the acid/amide while maintaining a planar geometry[1].

Step-by-Step Methodology:

  • Hydrazide Formation: Convert the parent acid to its methyl ester using SOCl2​ /MeOH. Reflux the ester with hydrazine hydrate (3.0 eq) in ethanol for 4 hours to yield the thiazole-2-carbohydrazide.

  • Cyclization: Suspend the hydrazide (1.0 mmol) in triethyl orthoformate (5 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol). Reflux at 120°C for 6 hours.

    • Causality: The orthoester acts as both the solvent and the electrophilic carbon source. Acid catalysis drives the elimination of ethanol, forcing the ring closure.

  • Self-Validation Checkpoint ( 1H NMR): Evaporate a small aliquot of the crude mixture. The disappearance of the hydrazide NH2​ /NH protons and the emergence of a sharp singlet at ~8.5-8.8 ppm (the C-H proton of the new oxadiazole ring) confirms cyclization.

  • Purification: Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Physicochemical & Bioactivity Profiling

Derivatization drastically alters the pharmacokinetic profile and target engagement of the scaffold. Table 1 summarizes the typical shifts observed when modifying the C2 position, specifically highlighting improvements in membrane permeability and inhibition of CYP1B1—a key target in reversing tumor drug resistance[3].

Table 1: Comparative Profiling of 5-(4-Fluorophenyl)thiazole Derivatives

CompoundStructural Modification (C2)Lipophilicity (ClogP)Permeability ( Papp​×10−6 cm/s)CYP1B1 IC50​ (nM)
Parent Acid -COOH2.11.2 (Poor)>1000
Derivative A -CONH-(4-pyridyl)2.815.4 (High)45
Derivative B -CONH-(2-chlorophenyl)3.922.1 (High)12
Derivative C 1,3,4-Oxadiazole3.118.5 (High)28

Note: Permeability measured via standard Caco-2 bidirectional assay. High permeability is defined as Papp​>10×10−6 cm/s.

Biological Application: Modulating the CYP1B1 Signaling Pathway

One of the most promising applications for these derivatives is the selective inhibition of CYP1B1. This enzyme is frequently overexpressed in various carcinomas and is directly responsible for the metabolic inactivation of chemotherapeutic agents like paclitaxel[3]. By utilizing the optimized, highly permeable thiazole derivatives (e.g., Derivative B from Table 1), researchers can effectively block this metabolic escape route, thereby reversing drug resistance and synergistically enhancing tumor apoptosis[3].

Pathway Drug Optimized Thiazole Derivative CYP1B1 CYP1B1 Enzyme (Tumor Overexpression) Drug->CYP1B1 Potent Inhibition Apoptosis Apoptosis & Tumor Suppression Drug->Apoptosis Restores Sensitivity Metabolism Chemotherapeutic Inactivation CYP1B1->Metabolism Catalyzes Resistance Paclitaxel Resistance Metabolism->Resistance Drives Resistance->Apoptosis Blocks

Fig 2. Mechanism of action for CYP1B1-targeted thiazole derivatives in reversing resistance.

Conclusion

The 5-(4-fluorophenyl)thiazole-2-carboxylic acid scaffold is a highly versatile starting point for drug discovery. By systematically derivatizing the C2-carboxylic acid into amides or bioisosteric heterocycles, researchers can overcome the inherent permeability limitations of the parent acid. When coupled with rigorous, self-validating synthetic protocols, these modifications yield robust lead compounds capable of engaging complex intracellular targets, such as CYP1B1, to drive profound biological outcomes.

Sources

Application

The Lynchpin in Modern Agrochemical Design: A Guide to the Synthesis and Application of 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid

Introduction: The Rise of Fluorinated Thiazoles in Crop Protection In the continuous pursuit of more effective and selective agrochemicals, the thiazole scaffold has emerged as a cornerstone in the design of novel fungic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Fluorinated Thiazoles in Crop Protection

In the continuous pursuit of more effective and selective agrochemicals, the thiazole scaffold has emerged as a cornerstone in the design of novel fungicides and herbicides.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a privileged structure in medicinal and agrochemical chemistry. The strategic introduction of a fluorophenyl group at the 5-position of the thiazole ring, as seen in 5-(4-fluorophenyl)thiazole-2-carboxylic acid, significantly enhances the lipophilicity and metabolic stability of derivative compounds, often leading to improved biological activity.[2] This guide provides a comprehensive overview of the synthesis of this key intermediate and its application in the development of next-generation agrochemicals, with a particular focus on the synthesis of potent fungicidal agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for 5-(4-Fluorophenyl)thiazole-2-carboxylic acid is paramount for its effective and safe utilization in research and development.

PropertyValueReference
Molecular Formula C₁₀H₆FNO₂S[3]
Molecular Weight 223.22 g/mol [3]
Appearance Pale yellow solid[3]
Melting Point 128-130 °C[3]

Safety and Handling:

5-(4-Fluorophenyl)thiazole-2-carboxylic acid should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid: A Step-by-Step Protocol

The synthesis of the title compound is typically achieved through a two-step process involving the formation of the corresponding ethyl ester via a Hantzsch-type thiazole synthesis, followed by hydrolysis to the carboxylic acid.[3]

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification A 2-Bromo-1-(4-fluorophenyl)ethanone C Ethanol, Reflux A->C B Ethyl 2-thiooxamate B->C D Ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate C->D E Ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate F NaOH, THF/H₂O E->F G Acidification (HCl) F->G H 5-(4-Fluorophenyl)thiazole-2-carboxylic acid G->H

Caption: Synthetic workflow for 5-(4-Fluorophenyl)thiazole-2-carboxylic acid.

Protocol 1: Synthesis of Ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate

This protocol is adapted from established Hantzsch thiazole synthesis methodologies.[4][5]

Materials:

  • 2-Bromo-1-(4-fluorophenyl)ethanone

  • Ethyl 2-thiooxamate

  • Absolute Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in absolute ethanol (100 mL).

  • To the stirred solution, add ethyl 2-thiooxamate (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate as a yellow solid.[3]

Expected Yield: 55-65%

Protocol 2: Synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid

This protocol is based on the saponification of the corresponding ethyl ester.[3][6]

Materials:

  • Ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Beaker, magnetic stirrer, filtration apparatus

Procedure:

  • In a 250 mL beaker, dissolve ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate (1.0 eq) in a mixture of THF (60 mL) and deionized water (20 mL).

  • To the stirred solution, add a solution of sodium hydroxide (1.5 eq) in deionized water (40 mL).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the product under high vacuum to afford 5-(4-fluorophenyl)thiazole-2-carboxylic acid as a pale yellow solid.[3]

Expected Yield: 90-95%

Application in Agrochemical Synthesis: A Case Study in Fungicide Development

5-(4-Fluorophenyl)thiazole-2-carboxylic acid is a valuable building block for the synthesis of thiazole carboxanilide fungicides. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), a crucial class of fungicides that disrupt the fungal respiratory chain.[7] The following protocol details the synthesis of a representative N-aryl-5-(4-fluorophenyl)thiazole-2-carboxamide.

Fungicide_Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 5-(4-Fluorophenyl)thiazole-2-carboxylic acid B Oxalyl chloride, DMF (cat.), DCM A->B C 5-(4-Fluorophenyl)thiazole-2-carbonyl chloride B->C D 5-(4-Fluorophenyl)thiazole-2-carbonyl chloride E Substituted Aniline, Triethylamine, DCM D->E F N-Aryl-5-(4-fluorophenyl)thiazole-2-carboxamide (Fungicide Candidate) E->F

Caption: General workflow for the synthesis of N-aryl-5-(4-fluorophenyl)thiazole-2-carboxamide fungicides.

Protocol 3: Synthesis of N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)thiazole-2-carboxamide

This protocol is a representative example of an amide coupling reaction to produce a potential fungicide, adapted from similar syntheses of thiazole carboxanilides.[7][8][9]

Materials:

  • 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • 2,6-Dichloro-4-(trifluoromethyl)aniline

  • Triethylamine (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus

Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, suspend 5-(4-fluorophenyl)thiazole-2-carboxylic acid (1.0 eq) in anhydrous DCM (30 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add oxalyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • In a separate flask, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (20 mL).

  • Cool the aniline solution to 0 °C and slowly add the freshly prepared acid chloride solution from step 4.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)thiazole-2-carboxamide.

Biological Activity and Mechanism of Action

Thiazole-based agrochemicals exhibit a range of biological activities. As fungicides, their mechanism of action can vary. Many thiazole derivatives, particularly azole-type fungicides, inhibit the cytochrome P450 demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[10] This disruption of ergosterol production leads to altered membrane permeability and ultimately cell death.

More specifically for the thiazole carboxanilide class of compounds synthesized from 5-(4-fluorophenyl)thiazole-2-carboxylic acid, the primary target is often the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain (Complex II).[7] By inhibiting SDH, these compounds block cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

The table below presents the fungicidal activity of some thiazole carboxamide derivatives against various plant pathogens, demonstrating the potential of this class of compounds.

Compound IDTarget PathogenEC₅₀ (mg/L)Reference
6g (a thiazole carboxamide)Rhizoctonia cerealis6.2[7]
6g (a thiazole carboxamide)Sclerotinia sclerotiorum0.6[7]
5b (a phenylthiazole derivative)Sclerotinia sclerotiorum0.51[11]
E26 (a phenylthiazole derivative)Magnaporthe oryzae1.29[12]

Conclusion

5-(4-Fluorophenyl)thiazole-2-carboxylic acid stands out as a highly versatile and valuable intermediate in the synthesis of modern agrochemicals. Its strategic design, incorporating both the thiazole core and a fluorinated phenyl group, provides a robust platform for the development of potent fungicides and other crop protection agents. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this key building block in their quest for innovative and effective agricultural solutions.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Agriculture and Agribusiness | Research Starters - EBSCO.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group. ScienceDirect.
  • Hu, D. J., Liu, S. F., Huang, T. H., Tu, H. Y., & Zhang, A. D. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1288–1303.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • Mao, G., Yao, T., Shi, J., Liao, C., He, W., Wu, Y., Wen, Z., Yu, L., Zhu, X., & Li, J. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(2), 285.
  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione. Semantic Scholar.
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry.
  • Zhang, Y., Yang, D., Fan, Z., Zhao, J., Guo, X., Yu, B., Kalinina, T., & Glukhareva, T. (2019). Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 67(6), 1653–1664.
  • Ethyl 2-(4-Fluorophenyl)
  • Li, X. H., Lv, X. J., Liu, Y. L., Zhao, W. G., & Li, Z. M. (2016).
  • Learning from the Hantzsch synthesis.
  • RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Hu, D. J., Liu, S. F., Huang, T. H., Tu, H. Y., & Zhang, A. D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288–1303.
  • Application Notes: Hantzsch Synthesis for Thiazole Deriv
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI.
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
  • Hantzsch Thiazole Synthesis. SynArchive.
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Wang, F., Mao, G., Yao, T., Shi, J., Liao, C., He, W., Wu, Y., Wen, Z., Yu, L., Zhu, X., & Li, J. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7088.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. Benchchem.
  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
  • Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide.
  • Application Notes and Protocols for the Synthesis of Amides
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

Welcome to the Formulation & Preclinical Support Hub. This guide is specifically designed for formulation scientists, medicinal chemists, and drug development professionals facing solubility bottlenecks with 5-(4-Fluorop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Preclinical Support Hub. This guide is specifically designed for formulation scientists, medicinal chemists, and drug development professionals facing solubility bottlenecks with 5-(4-Fluorophenyl)thiazole-2-carboxylic acid .

This active pharmaceutical ingredient (API) presents classic "brick dust" and "grease ball" characteristics. The planar aromatic stacking of the thiazole and fluorophenyl rings drives up the crystal lattice energy, while the fluorine atom significantly increases lipophilicity. However, the presence of the ionizable carboxylic acid group (predicted pKa ~2.95) provides a strategic chemical handle for solubility enhancement[1][2].

Module 1: pH Modification and Salt Formation (The First Line of Defense)

Q: My compound is practically insoluble in deionized water (pH ~5.5). Why is this happening, and what is the most logical first step to troubleshoot? A: At pH 5.5, a significant portion of the carboxylic acid is ionized, but the inherent lipophilicity of the 4-fluorophenyl group and the strong intermolecular hydrogen bonding maintain a highly stable crystal lattice. The most effective first step is to exploit the ionizable nature of the carboxylic acid through salt formation[3]. By pairing the acid with a basic counterion (adhering to the rule of ΔpKa>3 for stable salt formation), you disrupt the crystal lattice and drastically increase the aqueous solvation energy[4].

Q: I formed a sodium salt, but the dissolution rate is still suboptimal, and the powder is highly hygroscopic. What are the alternatives? A: Small, spherical inorganic counterions like sodium often form highly hygroscopic salts or fail to adequately disrupt planar aromatic stacking. Transitioning to bulky, organic amine counterions (e.g., Tromethamine/TRIS or Meglumine) introduces steric hindrance. This steric bulk reduces the crystal lattice energy (often reflected in a lower melting point on DSC) and significantly enhances both intrinsic solubility and dissolution rate without the extreme hygroscopicity associated with sodium salts[5].

Table 1: Counterion Selection Matrix for 5-(4-Fluorophenyl)thiazole-2-carboxylic acid
CounterionTypepKaRationale / Causality
Sodium (NaOH) InorganicN/AHigh absolute solubility, but prone to the common-ion effect in the GI tract and severe hygroscopicity.
Meglumine Organic Amine9.50Bulky structure disrupts π−π stacking; multiple hydroxyl groups heavily enhance aqueous hydrogen bonding.
Tromethamine (TRIS) Organic Amine8.06Excellent buffer capacity; forms stable, less hygroscopic crystals with strong, predictable H-bond networks.
L-Arginine Amino Acid9.04, 12.48Biocompatible; provides a basic microenvironmental pH during dissolution, preventing free-acid precipitation.
Protocol 1: High-Throughput Salt Screening Methodology

To systematically validate the optimal salt form, utilize this self-validating workflow. A successful salt must not only dissolve but also demonstrate solid-state stability.

  • Solvent Selection: Prepare a diverse matrix of screening solvents (e.g., Methanol, THF, Acetone, Ethyl Acetate) to ensure a wide range of dielectric constants and hydrogen-bonding capabilities.

  • API Dissolution: Dissolve the free acid API in the chosen solvent at a concentration near its saturation point at 50°C.

  • Counterion Addition: Add the basic counterion (1.05 molar equivalents) dropwise under continuous stirring.

  • Crystallization Induction: Cool the mixture linearly to 5°C at a rate of 0.5°C/min. If no precipitation occurs, employ anti-solvent addition (e.g., heptane) or slow evaporation.

  • Harvest & Characterization: Filter the precipitates. Confirm salt formation via Differential Scanning Calorimetry (DSC) to observe the shift in melting point, and X-Ray Powder Diffraction (XRPD) to confirm a new, unique crystal lattice. Validate stoichiometry using 1 H-NMR.

SaltScreening API Free Acid API (Poor Solubility) Solvent Dissolution in Screening Solvents API->Solvent Counterion Addition of Basic Counterions (ΔpKa > 3) Solvent->Counterion Crystallization Cooling / Anti-solvent Crystallization Counterion->Crystallization Characterization XRPD, DSC, NMR Validation Crystallization->Characterization Characterization->Solvent Free Acid / Amorphous (Iterate) Success Lead Salt Candidate Identified Characterization->Success Confirmed Salt

Caption: Logical workflow for high-throughput salt screening and solid-state validation.

Module 2: Cyclodextrin Complexation (Overcoming Lattice Energy)

Q: Salt formation is not viable for my specific formulation route (e.g., a liquid ocular drop requiring a neutral/acidic pH). How can I solubilize the unionized form? A: Inclusion complexation using cyclodextrins (CDs) is the optimal strategy here. The hydrophobic 4-fluorophenyl-thiazole moiety can insert into the lipophilic cavity of a cyclodextrin molecule, while the hydrophilic exterior of the CD maintains aqueous solubility[6]. Because the unionized form of the drug is more lipophilic, it actually exhibits a higher binding affinity (larger stability constant, K1:1​ ) for the CD cavity than the ionized salt form[7].

Q: How do I determine the correct amount of cyclodextrin to use without wasting expensive API? A: You must perform a Phase Solubility Study according to the Higuchi-Connors method[6][8]. This establishes the stoichiometric ratio and the complexation efficiency. A linear increase in solubility ( AL​ -type diagram) indicates a 1:1 soluble complex, whereas a curve ( AP​ -type) indicates higher-order complexes. If the complex has limited solubility, you will see a B -type diagram, indicating precipitation[9].

Table 2: Cyclodextrin Derivatives for Complexation
Cyclodextrin TypeCavity SizeWater SolubilitySuitability for 5-(4-Fluorophenyl)thiazole-2-carboxylic acid
α -Cyclodextrin Small145 mg/mLPoor. Cavity is too small for the bulky fluorophenyl-thiazole system.
β -Cyclodextrin Medium18.5 mg/mLModerate. Fits the aromatic rings, but low intrinsic solubility limits maximum drug loading ( B -type phase diagram risk)[9].
HP- β -Cyclodextrin Medium>600 mg/mLExcellent. High solubility prevents precipitation, forming stable AL​ -type complexes.
SBE- β -Cyclodextrin Medium>500 mg/mLExcellent. Polyanionic nature provides additional dipole-ion interactions with the thiazole ring.
Protocol 2: Higuchi-Connors Phase Solubility Study

This protocol is a self-validating system: the calculated intrinsic solubility ( S0​ ) from your data must match the y-intercept of your plot to confirm no degradation or supersaturation artifacts occurred[10].

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (e.g., 0, 5, 10, 20, 50, 100 mM) in a buffered medium. Pro-tip: Buffer to pH 2.0-3.0 to ensure the drug is primarily unionized for maximum cavity affinity.

  • API Addition: Add an excess amount of the solid API (well beyond its expected solubility) to each vial.

  • Equilibration: Seal the vials and agitate them in a shaking water bath at a constant temperature (e.g., 25.0 ± 0.1 °C) for 72 hours until thermodynamic equilibrium is reached between the solid drug, dissolved drug, and the inclusion complex.

  • Phase Separation: Filter the suspensions through a 0.45 µm PVDF syringe filter. Critical step: Discard the first 1 mL of filtrate to account for API adsorption to the membrane.

  • Quantification: Dilute the filtrate appropriately and analyze the drug concentration via HPLC-UV.

  • Data Analysis: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of CD (x-axis). Calculate the stability constant ( K1:1​ ) using the slope and intrinsic solubility ( S0​ ):

    K1:1​=S0​×(1−Slope)Slope​

PhaseSolubility Start Prepare CD Solutions (0 - 100 mM) ExcessAPI Add Excess API (Solid State) Start->ExcessAPI Equilibration Thermodynamic Equilibration (72h, 25°C, Constant Agitation) ExcessAPI->Equilibration Filtration Filtration (0.45 µm) Phase Separation Equilibration->Filtration Solid/Liquid Equilibrium Reached Analysis HPLC Quantification of Dissolved API Filtration->Analysis Plotting Plot Drug vs CD Conc. Determine Diagram Type Analysis->Plotting

Caption: Higuchi-Connors Phase Solubility Study workflow for determining cyclodextrin complexation efficiency.

Module 3: Cosolvency and "Solvent Shift" Troubleshooting

Q: I dissolved the free acid in a DMSO/PEG400 mixture for an in vivo IV study, but it precipitates immediately upon injection into aqueous media. Why? A: This is a classic "solvent shift" phenomenon. 5-(4-Fluorophenyl)thiazole-2-carboxylic acid is highly soluble in low-dielectric solvents like DMSO due to favorable lipophilic interactions. However, when injected, the DMSO rapidly diffuses into the aqueous biological fluid. The local dielectric constant spikes, and the aqueous solubility of the free acid is instantly exceeded, leading to rapid nucleation and precipitation.

Solution: To prevent this, you must build a "solubility parachute." Do not rely solely on a cosolvent. Formulate a ternary system: Cosolvent (to dissolve the API) + Surfactant (e.g., Polysorbate 80 or Cremophor EL, to form micelles upon dilution) + Buffer (to maintain a localized pH > 5.0 where the carboxylic acid is ionized). The surfactant micelles will trap the lipophilic fluorophenyl-thiazole core before it can form a crystal lattice, maintaining it in a metastable supersaturated state long enough for systemic absorption.

References
  • Aston Research Explorer. "Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties". 5

  • ChemicalBook. "THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1". 1

  • ChemicalBook. "THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1". 2

  • Merck Millipore. "Improving API Solubility by Salt and Cocrystal Formation". 3

  • Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation". 4

  • CONICET. "Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins". 7

  • SciSpace. "A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc". 6

  • NIH. "High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants". 8

  • MDPI. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes". 9

  • Free.fr. "Evaluation of cyclodextrin solubilization of drugs".10

Sources

Optimization

Overcoming low yield in the synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid. This document is intended for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid. This document is intended for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar heterocyclic structures. Here, we address common challenges, provide in-depth troubleshooting advice, and offer an optimized protocol to help you overcome low yields and other synthetic hurdles.

Section 1: Understanding the Core Synthesis and Common Pitfalls

The most prevalent and direct route to the target molecule's core structure is a variation of the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] For our target molecule, the synthesis typically proceeds in two key stages:

  • Hantzsch Cyclization: Reaction of 2-bromo-1-(4-fluorophenyl)ethanone with ethyl thiooxamate to form the intermediate ester, ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate.

  • Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid product.

Low yields in this synthesis can often be traced back to specific issues within these two stages. The most common challenges include incomplete reactions, formation of byproducts, and difficulties in purification.

Reaction Mechanism: Hantzsch Thiazole Synthesis

Understanding the mechanism is critical for effective troubleshooting. The reaction begins with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][3]

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Thioamide Ethyl Thiooxamate Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Sulfur attacks α-carbon Haloketone 2-bromo-1-(4-fluorophenyl)ethanone Haloketone->Intermediate1 Bromine leaves Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Nitrogen attacks carbonyl carbon Product Ethyl 5-(4-Fluorophenyl) thiazole-2-carboxylate Intermediate2->Product Loss of H2O

Caption: Mechanism of the Hantzsch thiazole synthesis.

Section 2: Troubleshooting Guide (Question & Answer)

This section is designed to directly address the most common issues encountered during the synthesis.

Q1: My overall yield is very low (<40%). Where is the most likely point of failure?

A low overall yield can originate from either the cyclization or the hydrolysis step. A systematic approach is required to pinpoint the issue.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Overall Yield (<40%) Check_Cyclization Analyze Cyclization Step: Isolate and quantify the ester intermediate (ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate). Start->Check_Cyclization Yield_OK Is ester yield acceptable (>60%)? Check_Cyclization->Yield_OK Focus_Hydrolysis Problem is in the Hydrolysis Step. Proceed to Q3. Yield_OK->Focus_Hydrolysis  Yes Focus_Cyclization Problem is in the Cyclization Step. Proceed to Q2. Yield_OK->Focus_Cyclization No  

Caption: Initial workflow for diagnosing low yield.

First, run the cyclization reaction (Step 1) and carefully isolate and calculate the yield of the ethyl ester intermediate. If the yield of this step is high, the problem lies in the hydrolysis (see Q3). If the yield is low, focus your efforts on optimizing the cyclization (see Q2).

Q2: The yield of my cyclization to the ethyl ester is poor. What are the common causes and solutions?

Low yield in the Hantzsch synthesis is frequently linked to reagent quality, reaction conditions, or side reactions.[3][4]

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • 2-bromo-1-(4-fluorophenyl)ethanone: This reagent is a lachrymator and can degrade over time, especially if exposed to moisture.[3] Ensure it is fresh or has been stored under inert gas in a cool, dark place. Confirm its purity by NMR or check its melting point.

    • Ethyl Thiooxamate: This thioamide can be unstable. Purity is crucial as impurities can lead to unwanted side reactions.[5] If possible, recrystallize or repurify it before use.

  • Suboptimal Reaction Conditions:

    • Temperature: This reaction often requires heating to proceed efficiently.[3] If the reaction is sluggish at room temperature, gradually increase the heat (e.g., reflux in ethanol, 78°C) and monitor the progress by Thin Layer Chromatography (TLC). However, excessive heat can promote decomposition or polymerization, so finding the optimal temperature is key. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times by providing rapid, uniform heating.[6]

    • Solvent: Ethanol is a common and effective solvent.[7] However, for certain substrates, other polar solvents could be beneficial. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Incorrect Stoichiometry:

    • While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of the thioamide can sometimes drive the reaction to completion, compensating for any potential degradation of the thioamide.

Q3: The cyclization step works, but the final hydrolysis of the ester to the carboxylic acid is inefficient or fails. How can I improve it?

Hydrolysis of the thiazole-2-carboxylate ester can be challenging. The thiazole ring is an electron-withdrawing group, which can deactivate the ester carbonyl towards nucleophilic attack. Furthermore, the thiazole ring itself can be unstable under harsh acidic or basic conditions.

Possible Causes & Solutions:

  • Insufficiently Strong Conditions:

    • Standard conditions like lithium hydroxide (LiOH) in a mixture of THF/water or methanol/water at room temperature may be too mild or slow.[8]

    • Solution: Increase the temperature. Refluxing with aqueous LiOH or NaOH is often necessary to drive the saponification to completion. Monitor the reaction by TLC by spotting the reaction mixture against a standard of the starting ester. The disappearance of the ester spot indicates completion.

  • Reaction Reversibility/Equilibrium:

    • Saponification is a reversible reaction. To drive it forward, a sufficient excess of base (2-5 equivalents) is recommended to ensure all the ester is consumed and the resulting carboxylate salt is formed.

  • Product Isolation Issues:

    • After hydrolysis, the product exists as a carboxylate salt (e.g., lithium or sodium salt) in the aqueous basic solution. You must carefully acidify the mixture (e.g., with 1M HCl) to a pH of ~3-4 to protonate the carboxylate, causing the desired carboxylic acid to precipitate.[8]

    • Verification: Check the pH with pH paper. If the solution is not sufficiently acidic, the product will remain dissolved as the salt, leading to a perceived yield of zero after filtration.

Section 3: Optimized Protocol and Data

This protocol incorporates best practices to maximize yield and purity. It is designed to be self-validating by including in-process checks.

Part A: Synthesis of Ethyl 5-(4-Fluorophenyl)thiazole-2-carboxylate
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (approx. 10 mL per gram of bromoketone). Begin stirring and add ethyl thiooxamate (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours.

  • In-Process Check (TLC): Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting bromoketone spot has disappeared.

  • Work-up: Allow the reaction to cool to room temperature. Reduce the solvent volume by ~50% using a rotary evaporator. Slowly pour the concentrated mixture into a beaker of cold water with stirring.[3][4]

  • Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration, wash the filter cake with cold water, and air dry. A yellow solid is expected.[8]

  • Yield & Characterization: A typical yield for this step is 55-70%.[8] Confirm the structure using ¹H NMR and melting point analysis.

Part B: Synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (Hydrolysis)
  • Setup: In a round-bottom flask, suspend the crude ethyl ester (1.0 eq) from Part A in a 1:1 mixture of methanol and water.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir.

  • Reaction: Heat the mixture to 60-70°C for 3-5 hours, or until the TLC shows complete consumption of the starting ester.

  • Work-up: Cool the reaction mixture to room temperature. Remove the methanol via rotary evaporation.

  • Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. While stirring vigorously, slowly add 2M HCl dropwise until the pH of the solution is ~3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. A pale-yellow solid is expected.[8]

  • Yield & Characterization: A typical yield for this step is 70-80%.[8] Confirm the final structure via ¹H NMR, IR spectroscopy (look for the broad O-H stretch of the carboxylic acid), and melting point.

Data Summary: Impact of Conditions on Yield

The following table summarizes how different reaction parameters can influence the outcome of the synthesis, based on literature reports and general principles of thiazole synthesis.

StepParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome / Rationale
Cyclization TemperatureRoom TemperatureReflux (e.g., Ethanol, 78°C)Increased reaction rate and conversion.[3]
Cyclization ReagentsOld/Impure Starting MaterialsFresh/Purified Starting MaterialsPrevents side reactions and ensures correct stoichiometry.[5]
Hydrolysis Base Equivalents1.1 eq LiOH3.0 eq LiOHDrives equilibrium towards the product carboxylate salt.
Hydrolysis TemperatureRoom Temperature60-70°COvercomes the activation energy for ester cleavage.[8]
Hydrolysis Final pHpH 7pH 3-4Ensures complete protonation and precipitation of the acid.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use a different α-haloketone, for instance, the chloro- version? Yes, 2-chloro-1-(4-fluorophenyl)ethanone can be used. However, α-bromoketones are generally more reactive than α-chloroketones in SN2 reactions, so the reaction with the bromo- compound may be faster or require milder conditions.[3]

  • FAQ 2: Are there alternative, "greener" conditions for the Hantzsch synthesis? Yes, research has explored greener approaches, including one-pot multi-component reactions and the use of alternative energy sources like microwave or ultrasound irradiation, which can significantly reduce reaction times and sometimes improve yields.[4][6] Solvent-free conditions have also been reported for similar syntheses.[9]

  • FAQ 3: My final product is difficult to purify. What are my options? If the product is impure after precipitation, recrystallization is the best method. A solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point. If recrystallization fails, column chromatography on silica gel can be used, although it is less ideal for a final carboxylic acid product due to potential streaking.

  • FAQ 4: I see an unexpected isomer in my NMR. What could it be? A common side reaction, especially under acidic conditions, can lead to isomeric impurities.[4] However, for this specific synthesis, the most likely impurities arise from self-condensation of the starting materials or incomplete hydrolysis. Carefully check the purity of your starting materials to minimize this risk.

References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Tiwari, R. K., Singh, S., & Singh, A. K. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol...). Molecules, 19(10), 16934-16949. Available from: [Link]

  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(1), 125-143. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

Sources

Troubleshooting

Stability issues and degradation of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid in solution

Welcome to the technical support guide for 5-(4-Fluorophenyl)thiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(4-Fluorophenyl)thiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common queries regarding the handling and stability of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid.

Q1: What are the primary factors that can cause the degradation of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid in solution?

A1: The main factors influencing the stability of this compound are pH, light, temperature, and the presence of oxidizing agents. The thiazole ring and carboxylic acid group are the most reactive sites.[1]

Q2: My solution of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid has turned yellow/brown. What does this indicate and is it still usable?

A2: Discoloration often signals the formation of degradation products, which can result from exposure to light (photodegradation) or oxidation.[1] Thiazole-containing compounds, particularly those with aryl ring substituents, can be light-sensitive.[2] It is strongly recommended to analyze the discolored solution using a suitable analytical method like HPLC to determine its purity before further use.[1]

Q3: What is the optimal pH range for storing solutions of this compound?

A3: While specific data for this exact molecule is limited, thiazole rings can be susceptible to cleavage under strongly acidic or basic conditions.[1] Generally, a slightly acidic to neutral pH (around 3-7) is a good starting point for stability studies. It is crucial to determine the optimal pH for your specific application and buffer system.[1][3]

Q4: Can I freeze solutions of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid for long-term storage?

A4: Freezing can be a viable long-term storage strategy, but it is important to avoid repeated freeze-thaw cycles, which can accelerate degradation. If you need to use the solution multiple times, it is best to aliquot it into smaller, single-use volumes before freezing.

Q5: What are the expected degradation pathways for this molecule?

A5: Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: The thiazole ring could potentially open under harsh acidic or basic conditions.[1][4]

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, leading to the formation of a sulfoxide or sulfone.[5][6]

  • Photodegradation: Exposure to light, especially UV, can lead to complex degradation, potentially involving reaction with singlet oxygen and rearrangement of the thiazole ring.[1][2]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a likely degradation pathway.[5][7]

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments and provides a logical approach to problem-solving.

Issue 1: Inconsistent Results or Loss of Activity in Biological Assays

Symptoms: You observe a gradual or sudden drop in the compound's expected biological activity over the course of an experiment or between experiments using the same stock solution.

Potential Cause: This is a classic sign of compound degradation in your experimental medium or stock solution.

Troubleshooting Workflow:

G A Inconsistent biological results observed B Prepare a fresh solution of the compound from solid material A->B C Re-run the experiment alongside a sample from the old solution B->C D Does the fresh solution restore activity? C->D Compare results E The old solution has degraded. Implement stricter storage and handling protocols. D->E Yes F Issue may not be compound stability. Investigate other experimental parameters (e.g., cell health, reagent quality). D->F No G Analyze old and new solutions by HPLC to confirm degradation. E->G

Caption: Troubleshooting workflow for inconsistent biological activity.

Detailed Steps & Explanations:

  • Prepare Fresh: Always start by preparing a fresh solution from the solid compound. This provides a reliable baseline for activity.

  • Comparative Analysis: Run your experiment using both the newly prepared solution and the suspect "old" solution. This direct comparison is the quickest way to confirm if solution stability is the root cause.

  • Confirm Degradation Analytically: If the fresh solution works as expected, use an analytical technique like HPLC to compare the chromatograms of the old and new solutions. The appearance of new peaks or a decrease in the area of the main peak in the old solution provides definitive evidence of degradation.

  • Review Storage and Handling: If degradation is confirmed, review your procedures.

    • Light Protection: Are you storing solutions in amber vials or have you wrapped clear vials in foil?[1] Thiazole-containing compounds with aryl rings can be susceptible to photodegradation.[2]

    • Temperature Control: Are solutions stored at an appropriate temperature (e.g., 2-8°C for short-term, ≤ -20°C for long-term)? Avoid leaving solutions at room temperature on the benchtop for extended periods.[1]

    • Solvent Purity: Are you using high-purity, degassed solvents? Dissolved oxygen can promote oxidative degradation.[1]

    • pH of Medium: Consider the pH of your cell culture medium or assay buffer. If it is significantly acidic or basic, it could be contributing to hydrolysis.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms: During HPLC analysis of your solution, you observe new, unexpected peaks that were not present in the initial analysis of the solid material.

Potential Cause: These new peaks are likely degradation products formed during sample preparation, storage, or the analytical run itself.

Troubleshooting and Identification:

  • Assess the "Time Zero" Sample: Always run an HPLC analysis immediately after preparing a solution. This "time zero" chromatogram is your baseline. If unexpected peaks are already present, the issue may be with the dissolution process itself (e.g., heating to dissolve might cause thermal degradation).

  • Conduct a Forced Degradation Study: To understand what kind of degradation is occurring, a forced degradation or stress study is invaluable.[5][8] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of degradation products. This can help you identify if the unknown peaks in your sample match those formed under specific stress conditions (acid, base, oxidation, heat, light).[9][10]

  • Characterize the Degradants: If the degradation is significant, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the unknown peaks.[2] This information, combined with knowledge of likely degradation pathways, can help in postulating the structures of the degradation products.

Protocols & Methodologies

This section provides detailed protocols for handling and analyzing 5-(4-Fluorophenyl)thiazole-2-carboxylic acid.

Protocol 1: Preparation and Storage of Stock Solutions

Objective: To prepare a stable stock solution and provide recommendations for storage to minimize degradation.

Materials:

  • 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (solid)

  • High-purity solvent (e.g., DMSO, DMF, Methanol)

  • Amber glass vials or clear glass vials with aluminum foil

  • Calibrated balance and volumetric flasks

  • Inert gas (Nitrogen or Argon), optional

Procedure:

  • Weighing: Accurately weigh the required amount of solid compound in a clean, dry container.

  • Dissolution: Add the chosen solvent to the solid. If necessary, use gentle vortexing or sonication to aid dissolution. Avoid heating unless absolutely necessary, as it can cause thermal degradation.[5] If heating is required, use the lowest possible temperature for the shortest duration.

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add solvent to the mark to achieve the desired final concentration.

  • Storage:

    • Short-Term (≤ 1 week): Store the solution at 2-8°C in a tightly sealed amber vial.

    • Long-Term (> 1 week): Aliquot the stock solution into single-use amber vials, purge with an inert gas like nitrogen before sealing, and store at -20°C or -80°C.[1]

    • Light Protection: Always protect solutions from light.[1][2]

Protocol 2: Forced Degradation Study Workflow

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[9][11]

Workflow Diagram:

G cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze all samples by HPLC-UV/MS at defined time points A->Analysis B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->Analysis C Oxidation (e.g., 3% H2O2, RT) C->Analysis D Thermal (e.g., 80°C, solid & solution) D->Analysis E Photolytic (ICH Q1B light exposure) E->Analysis Start Prepare Solution of Compound Start->A Start->B Start->C Start->D Start->E Control Control Sample (Stored at 2-8°C, protected from light) Start->Control Control->Analysis End Identify Degradants Establish Degradation Profile Develop Stability-Indicating Method Analysis->End

Caption: Workflow for a forced degradation study.

Summary of Stress Conditions:

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] Conditions may need to be adjusted based on the lability of the compound.[12]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, room temp to 60°C[5]Potential thiazole ring opening under harsh conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, room temp to 60°C[5]Reactions involving the carboxylic acid; potential ring opening.
Oxidation 3-6% H₂O₂, room temperature[1]Oxidation of the thiazole sulfur atom.[5]
Thermal Degradation Dry heat (e.g., 80°C) on solid and solution[5]Decarboxylation of the carboxylic acid group.[5]
Photodegradation Expose solution to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²)[5]Photo-oxidation, ring-opening, and rearrangement.[2]

Data Analysis:

After exposing the compound to these stress conditions for various durations, analyze the samples by a suitable method (e.g., HPLC). Compare the chromatograms of the stressed samples to the control sample to:

  • Identify the number and retention times of degradation products.

  • Determine the percentage of degradation.

  • Establish the degradation profile under each condition.

This information is critical for validating an analytical method as "stability-indicating," meaning it can accurately measure the amount of intact drug in the presence of its degradation products.

References

  • Benchchem. (n.d.). Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide.
  • Celio, H., et al. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
  • Benchchem. (n.d.). Stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution.
  • Gao, Y., et al. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing).
  • Simmie, J. (2013).
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Ipek, S., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
  • Riahi, S., et al. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids.
  • Wikipedia. (n.d.). Thiazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Tovar, J.D., et al. (2025).
  • Johns Hopkins University. (n.d.).
  • Bode, J.W., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. PubMed.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Chi, C., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed.
  • ResearchGate. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties.
  • CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds.
  • Benchchem. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • MDPI. (2024).
  • Alliance Chemical. (2026). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.
  • CUNY. (n.d.). Practices for Proper Chemical Storage.
  • ResearchGate. (n.d.). Photoactive Compounds Based on the Thiazolo[5,4-d]thiazole Core and Their Application in Organic and Hybrid Photovoltaics.
  • PMC. (n.d.).
  • Wiley Online Library. (2021).
  • MilliporeSigma. (n.d.). 4-(4-Fluorophenyl)thiazole-2-carboxylic acid 886366-96-7.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • University of California, Santa Cruz. (n.d.). Chemical Storage Guide.
  • BLDpharm. (n.d.). 433283-22-8|5-(4-Fluorophenyl)-2-methylthiazole-4-carboxylic acid.
  • Chemstore UK. (2014). A Brief Guide to Acid Storage.
  • University of Windsor. (n.d.). Chemical Storage Guidelines.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Fluorochem. (n.d.). 4-(4-Fluorophenyl)thiazole-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-(4-Fluoro-phenyl)-thiazole-5-carboxylic acid.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PMC. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

Sources

Optimization

Strategies to reduce the toxicity of thiazole-based compounds in cell culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to obtain reproducible cytotoxicity data when screening thiazole-containing compounds (e.g., ex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to obtain reproducible cytotoxicity data when screening thiazole-containing compounds (e.g., experimental kinase inhibitors, antimicrobial agents, and fluorescent probes).

The thiazole moiety—a five-membered heterocyclic ring containing sulfur and nitrogen—presents unique in vitro challenges. These include extreme hydrophobicity (necessitating high solvent volumes), a propensity for bioactivation into reactive metabolites, and direct chemical interference with standard colorimetric assays.

This guide provides field-proven, self-validating strategies to isolate, troubleshoot, and mitigate thiazole-induced artifacts in your cell culture workflows.

Diagnostic Workflow: Thiazole Toxicity & Assay Interference

ThiazoleWorkflow Step1 Observe Unexpected Thiazole Toxicity Step2 Check DMSO Concentration Step1->Step2 Step3 DMSO > 0.1%: Optimize Vehicle Step2->Step3 High Vehicle Step4 Check Assay Type (e.g., MTT/MTS) Step2->Step4 Vehicle OK Step3->Step4 Step5 False Signal: Switch to ATP Assay Step4->Step5 Tetrazolium Used Step6 Assess ROS & Metabolite Generation Step4->Step6 Orthogonal Used Step5->Step6 Step7 Co-treat with NAC Scavenger Step6->Step7 Oxidative Stress Step8 Valid Cell Viability Data Step6->Step8 No ROS Step7->Step8

Troubleshooting workflow for thiazole-induced cytotoxicity and assay interference.

Frequently Asked Questions (FAQs)

Q1: My thiazole compound shows severe toxicity across all cell lines at 10 µM. Could this be a vehicle artifact rather than true compound toxicity? A1: Yes. Thiazoles are highly lipophilic and often require high concentrations of Dimethyl sulfoxide (DMSO) for complete solubilization. A common pitfall is exceeding the cellular tolerance threshold for DMSO. Research indicates that final DMSO concentrations ≤ 0.1% are considered safe for most cell lines, whereas1[1]. Causality: DMSO disrupts the lipid bilayer and induces severe osmotic stress. If your 10 µM treatment results in >0.1% DMSO in the well, the observed cell death is likely vehicle-induced. Always utilize a "step-down" intermediate dilution to keep final DMSO minimal.

Q2: We ruled out DMSO toxicity, but the compound still causes rapid, non-specific cell death. What intrinsic property of the thiazole ring could cause this? A2: The thiazole toxicophore is highly susceptible to bioactivation. Cellular enzymes, particularly cytochrome P450s (CYPs) expressed in metabolically active cell lines (e.g., HepG2), can catalyze the oxidation of the thiazole ring into2[2]. Causality: These RMs covalently bind to essential cellular macromolecules and trigger a cascade of3[3]. To confirm if ROS generation is the culprit, perform a co-treatment experiment using an antioxidant scavenger like N-acetyl-L-cysteine (NAC).

Q3: I am using the MTT assay, and my thiazole compound appears to increase cell viability at high doses, which contradicts my morphological observations. Why? A3: You are experiencing direct chemical interference. The MTT assay relies on the cellular reduction of a tetrazolium salt into purple formazan by mitochondrial succinate dehydrogenase. However, certain chemical classes, including thiazoles and thiol-containing compounds, act as strong reducing agents that can 4[4]. Causality: This bypasses the biological mechanism entirely, creating a "false positive" signal that makes toxic compounds appear proliferative. You must5[5], such as ATP quantification.

Quantitative Data Summarization

To easily compare the parameters required to mitigate thiazole-induced artifacts, refer to the optimized thresholds below:

Troubleshooting StrategyParameterRecommended ThresholdExpected Outcome
Vehicle Optimization Final DMSO Concentration≤ 0.1% Eliminates solvent-induced osmotic stress and lipid bilayer disruption.
ROS Mitigation NAC Co-treatment Concentration1.0 - 5.0 mM Scavenges reactive epoxides/S-oxides, rescuing cell viability from off-target toxicity.
Assay Selection MTT/MTS IncubationN/A (Avoid) Prevents false-positive viability spikes from direct chemical reduction.
Assay Selection CellTiter-Glo (ATP)Standard Protocol Provides accurate viability readout independent of the cellular redox state.

Step-by-Step Self-Validating Protocols

Protocol 1: Vehicle Optimization via Step-Down Dilution

Purpose: To prevent DMSO-induced cytotoxicity while maintaining thiazole solubility.

  • Primary Stock Preparation: Dissolve the thiazole compound in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM). Causality: Minimizes the volume of DMSO needed for downstream steps.

  • Intermediate Dilution: Prepare an intermediate working solution (e.g., 100 µM) by diluting the primary stock into serum-free culture media. This solution will contain 1% DMSO.

  • Final Treatment: Dilute the intermediate solution 1:10 directly into the final culture plate containing cells and complete media. This achieves a 10 µM final compound concentration and a safe 0.1% final DMSO concentration.

  • Self-Validation Step (Critical): Always include a "Vehicle-Only Control" well receiving 0.1% DMSO without the compound. If this control shows >5% cell death compared to untreated cells, your specific cell line is hypersensitive, and the DMSO threshold must be lowered to 0.05%.

Protocol 2: Orthogonal ATP-Based Viability Assessment (CellTiter-Glo)

Purpose: To bypass the chemical interference (false positives) caused by thiazole reduction of tetrazolium salts (MTT/MTS).

  • Cell Seeding: Seed cells in an opaque-walled (white or black) 96-well plate to prevent luminescent crosstalk between wells.

  • Compound Exposure: Treat cells with the thiazole compound using the step-down dilution method (Protocol 1) for the desired time point (e.g., 48 hours).

  • Equilibration: Remove the plate from the incubator and allow it, along with the CellTiter-Glo reagent, to equilibrate to room temperature for 30 minutes. Causality: Uniform temperature ensures consistent luciferase enzyme kinetics across the plate.

  • Lysis and Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Self-Validation Step (Critical): Include a "No-Cell Control" containing only media, the thiazole compound, and the assay reagent. This confirms the compound does not possess auto-luminescence or directly inhibit the recombinant luciferase enzyme, ensuring the signal strictly correlates with biological ATP.

References

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). clyte.tech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHizNx7u_0AqUpXMwxbkcGjsHqVD7lRUcb8rgdzuAM1pT08GCXwX_wJpu0yKsiW2mGHWp6sLD0JWYhinZbb1HbydBqJrONKC6rx2dwERCe6BLJZzm67b64SKDg7UEDT_JyNzMFUeS0BS8T5hFaRJH1Rg1zW2sHXZ5rcvMBlwA3ELLgqLiA5VhfJbSNtwA-FOWGpBXN4qFZvzn1XgvKBm-NVqtyhwMW8rdV4ihD]
  • Is Your MTT Assay Really the Best Choice? - Promega Corporation. promega.com.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTqCW6P_KF6JyV9LGkGOPCi47oJd8eJ4OmIX1KvXIjRgmDqDuLiYymca8nRsYc4vJ_uWiqRsRzzkD5UfQ5lesKo7yEvlNg6Hf4kEi6eiBxFPKcWdUgZqLwmPH15yXFYRv3jqQ5SRMluoVgZ0mlIY7Z3vQZwnrqdI3BofL_tKlcC_uDPFyMg_v-roUoLWg9UOE=]
  • How to minimize DMSO toxicity when using CYM50260 - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqvbCWoE_rlRStSchSONUP4txdylWTXdzIb_dpBqYpNqtz5kCQW5ZC-qkf1Ih6Wj_oTf75hrqur0sTIa-ZHRW6zW59-5OCbTPqKSuWzKpqC9zYfn2_mE0K5P-tLUX3ZbSrTnoCTorykK9Lp-OTE7WLqpsLZ_JBfJwGgd7pu7heVpuCzWXrgsmbjWvxO-9X]
  • Toxicophores, Reactive Metabolites and Drug Safety: When is it a Cause for Concern? - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFpBJ7j6ZO_R7vmP4DUmkyChpGKZJaEl4d_4EAzQtmJNO6pjXu1IS5atMviUR8cBRPnfcR2nZdSkAOUFKz5Mv_iPBqOMZcTYQnTexI3viAGM86LniiH8C8-0wPgWISfgrtpNsNGnAN9HxUxL8O-UTEbwTNZ5QzYZhON2rqCOYXOpfM0-bpg4HLTRGmUGzsUId4xQ8-D1vAF5RAgc4EUmfyyBl5C6hnhJwtKyivQJXMpQt-kR-l4p92ly0C_MfzsA==]
  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVmEug7ypVPLNP3d9xuoh5Y013Whbn2ojZzDLnYBNQbKiJ6O2YMWFz77FpvUEJB9mVpJpryu_nzlcInkB0j3AfX97EWONhp2im9I4207TjUiT-eTouAwNBxmQhPZq4o0b5OA==]

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid with its non-fluorinated analog

In the landscape of modern drug discovery, particularly within oncology, the strategic modification of lead compounds to enhance their biological activity is a cornerstone of medicinal chemistry. The introduction of fluo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology, the strategic modification of lead compounds to enhance their biological activity is a cornerstone of medicinal chemistry. The introduction of fluorine into a molecular scaffold is a widely employed tactic to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparison of the biological potential of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid and its non-fluorinated counterpart, 5-phenylthiazole-2-carboxylic acid. While these molecules are often utilized as synthetic intermediates, understanding the influence of the fluorine substituent at this stage can offer valuable insights for the rational design of more potent and selective therapeutic agents.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, including a variety of approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive scaffold for targeting a range of biological macromolecules. In the context of cancer, derivatives of thiazole have been extensively investigated as inhibitors of various protein kinases, enzymes that play a critical role in the signaling pathways that drive cell growth, proliferation, and survival.[2]

One such kinase of significant interest is the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is implicated in the progression and metastasis of numerous human cancers, making it a validated target for therapeutic intervention.[3][4] Both 5-(4-Fluorophenyl)thiazole-2-carboxylic acid and 5-phenylthiazole-2-carboxylic acid have been synthesized as key intermediates in the development of novel c-Met kinase inhibitors.[1] This guide will delve into the comparative biological relevance of these two molecules, with a focus on how the presence of a fluorine atom on the phenyl ring can influence their potential as precursors for potent anticancer agents.

The Rationale for Fluorination in Drug Design

The substitution of a hydrogen atom with fluorine can have profound effects on the biological profile of a molecule. Fluorine is the most electronegative element, and its small size allows it to mimic hydrogen in certain steric contexts. Key reasons for incorporating fluorine into drug candidates include:

  • Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in the active site of a target protein, potentially increasing binding affinity.

  • Improved Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP), acidity (pKa), and membrane permeability, which can be fine-tuned to optimize drug-like properties.

Comparative Biological Activity: Insights from Downstream Derivatives

Direct comparative studies on the biological activity of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid and 5-phenylthiazole-2-carboxylic acid are not extensively documented, as they are primarily viewed as building blocks. However, significant insights can be gleaned from the biological evaluation of the final products derived from these intermediates. A study by Gong et al. (2023) provides compelling indirect evidence for the beneficial role of fluorination.[5] In their work, these carboxylic acids were converted into a series of thiazole carboxamide derivatives, which were then evaluated for their ability to inhibit c-Met kinase.

The data consistently demonstrates that the derivatives incorporating the 4-fluorophenyl moiety exhibit superior inhibitory activity compared to their non-fluorinated analogs. This suggests that the fluorine atom is likely involved in a key interaction within the c-Met active site that enhances the overall potency of the molecule.

Precursor AcidFinal Compoundc-Met IC50 (nM)[5]
5-phenylthiazole-2-carboxylic acid51a56.64
5-(4-Fluorophenyl)thiazole-2-carboxylic acid 51b 50.15
5-phenylthiazole-2-carboxylic acid51g39.36
5-(4-Fluorophenyl)thiazole-2-carboxylic acid 51h 35.42

Table 1: Comparison of c-Met inhibitory activity of final compounds derived from fluorinated and non-fluorinated precursors. Lower IC50 values indicate greater potency.

While the carboxylic acids themselves are not the final inhibitors, the improved performance of their fluorinated derivatives strongly implies that the 4-fluorophenyl moiety is a preferred structural feature for this therapeutic target. This provides a clear rationale for prioritizing the fluorinated scaffold in further drug development efforts.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of compounds like these, a series of in vitro assays are typically employed. The following protocols outline the standard methodologies for assessing antiproliferative effects and direct enzyme inhibition.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[6]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HGC-27, a human gastric cancer cell line with c-Met amplification) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan formation.

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Test Compounds start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 2-4 hours (Formazan Formation) add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the in vitro MTT assay.

In Vitro Kinase Inhibition Assay

To determine if a compound directly inhibits the enzymatic activity of a target kinase like c-Met, a biochemical assay is performed.

Principle: This assay measures the ability of a compound to block the phosphorylation of a substrate by the kinase. This can be detected using various methods, including radiometric or fluorescence-based approaches.[7]

Step-by-Step Methodology:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase enzyme (e.g., recombinant human c-Met), a specific substrate, and ATP in a suitable buffer.

  • Compound Addition: The test compounds are added to the wells at a range of concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. In a common format, an antibody that specifically recognizes the phosphorylated substrate is used, and a secondary antibody conjugated to a reporter enzyme or fluorophore allows for signal detection.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Kinase_Inhibition_Pathway cluster_pathway c-Met Kinase Inhibition cMet c-Met Kinase Phospho_Substrate Phosphorylated Substrate cMet->Phospho_Substrate Phosphorylation ATP ATP ADP ADP Substrate Substrate Inhibitor Thiazole Derivative Inhibitor->cMet Inhibition Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream

Caption: Simplified c-Met kinase inhibition pathway.

Conclusion and Future Perspectives

The comparative analysis, although indirect, strongly suggests that the incorporation of a 4-fluorophenyl group in the 5-position of the thiazole-2-carboxylic acid scaffold is a beneficial strategy for enhancing the biological activity of its derivatives, particularly as c-Met kinase inhibitors. The fluorine atom likely contributes to improved binding affinity within the kinase's active site, leading to greater potency. For researchers and drug development professionals, this underscores the importance of considering fluorination as a key tool in the optimization of lead compounds.

Future work should focus on the direct biological evaluation of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid and its non-fluorinated analog to confirm their intrinsic activities and to further elucidate the precise role of the fluorine atom. Such studies would provide a more complete picture of the structure-activity relationship at this fundamental scaffold level and could guide the design of next-generation inhibitors with improved efficacy and selectivity.

References

  • Gong, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-234.
  • Thiazole is another privileged scaffold in lead identification given its ability to interact with crucial biological targets involved in diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-234.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar.
  • Gong, Y., et al. (2023).
  • Shi, H., et al. (2025). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2.
  • Li, Y., et al. (2016).
  • Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry. Benchchem.
  • Shi, H., et al. (2025). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. PubMed.
  • Application Notes & Protocols: In Vitro Antitumor Activity of 5-Hydroxybenzothiazole-2-carboxylic Acid and Its Deriv
  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.
  • Amin, H.K., et al. (2017). A Thiazole Analogue Exhibits an Anti-Proliferative Effect in Different Human Carcinoma Cell Lines and Its Mechanism Based on. Advances in Biological Chemistry, 7, 76-87.
  • Wang, L., et al. (2014). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 529-534.
  • The Structure-Activity Relationship of 5-(Furan-2-yl)thiazole: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • A Comparative Guide to 2-Aminothiazole-5-Carboxamides in Preclinical Cancer Research. Benchchem.

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic Acid

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. For medicinal chemists and process chemists, the consistent synthesis of lead compou...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. For medicinal chemists and process chemists, the consistent synthesis of lead compounds is paramount for advancing a program from early discovery to clinical evaluation. This guide provides an in-depth analysis of the synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry.[1][2] We will dissect a common synthetic route, explore viable alternatives, and provide actionable insights to ensure the reproducibility of its synthesis, thereby enabling reliable biological evaluation and scalable production.

The Importance of Reproducibility in Synthesizing Bioactive Scaffolds

5-(4-Fluorophenyl)thiazole-2-carboxylic acid and its derivatives have been investigated for their potential as c-Met kinase inhibitors for cancer treatment.[1] The thiazole ring is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][3] Inconsistent synthesis of such core scaffolds can lead to downstream issues, including variable biological data, difficulties in establishing structure-activity relationships (SAR), and challenges in process scale-up. This guide aims to equip researchers with the knowledge to navigate the nuances of the synthesis of this specific thiazole derivative, ensuring consistent and reliable outcomes.

Comparative Analysis of Synthetic Routes

While various methods exist for the synthesis of the thiazole core, we will focus on a common and adaptable approach for 5-aryl-thiazole-2-carboxylic acids and compare it with other established methodologies.

Route A: Hantzsch Thiazole Synthesis and Subsequent Hydrolysis

A prevalent and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[4] This approach typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, a multi-step sequence starting from 4-fluoroacetophenone is often employed.

Experimental Protocol: Route A

Step 1: Bromination of 4-Fluoroacetophenone

  • Dissolve 4-fluoroacetophenone in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Slowly add one equivalent of bromine (Br₂) or N-bromosuccinimide (NBS) at room temperature while stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product, 2-bromo-1-(4-fluorophenyl)ethanone, with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hantzsch Condensation with a Thioamide Equivalent

  • Dissolve the crude 2-bromo-1-(4-fluorophenyl)ethanone in a polar solvent like ethanol or isopropanol.

  • Add a suitable thioamide, such as ethyl 2-amino-2-thioxoacetate, to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product, ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate, by filtration.

Step 3: Saponification to the Carboxylic Acid

  • Suspend the ethyl 5-(4-fluorophenyl)thiazole-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating.[1]

  • Monitor the hydrolysis by TLC until the ester starting material is no longer visible.

  • Once complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.

  • Collect the precipitated 5-(4-Fluorophenyl)thiazole-2-carboxylic acid by filtration, wash with water, and dry.

Causality Behind Experimental Choices and Reproducibility Insights:

  • Bromination: The choice of brominating agent (Br₂ vs. NBS) can impact the reaction's safety and by-product profile. NBS is often preferred for its solid form and more controlled reactivity. The solvent choice is critical; acetic acid can facilitate the reaction but may require more rigorous removal, while ethereal solvents offer easier workup. Inconsistent temperature control during bromine addition can lead to over-bromination and reduced yields.

  • Condensation: The purity of the α-bromoketone is crucial for a clean condensation. Impurities can lead to a complex mixture of side products. The choice of thioamide equivalent is also a key factor. Using a pre-formed thioamide ester simplifies the reaction compared to in-situ generation.

  • Hydrolysis: The saponification step is generally robust. However, incomplete hydrolysis can lead to contamination of the final product with the starting ester. Ensuring a sufficient excess of base and adequate reaction time is key to driving the reaction to completion. The final pH of the acidification step will determine the protonation state of the carboxylic acid and its solubility.

Diagram of the Hantzsch Synthesis Workflow:

Hantzsch_Synthesis A 4-Fluoroacetophenone B Bromination (Br₂ or NBS) A->B Step 1 C 2-Bromo-1-(4-fluorophenyl)ethanone B->C D Hantzsch Condensation (with Thioamide ester) C->D Step 2 E Ethyl 5-(4-Fluorophenyl)thiazole-2-carboxylate D->E F Saponification (NaOH or LiOH) E->F Step 3 G 5-(4-Fluorophenyl)thiazole-2-carboxylic acid F->G

Caption: Workflow for the Hantzsch synthesis of the target compound.

Alternative Synthetic Strategies and Their Reproducibility

While the Hantzsch synthesis is a workhorse, other methods for constructing the 5-aryl-thiazole-2-carboxylic acid scaffold exist. Understanding these alternatives provides a broader context for troubleshooting and process optimization.

Route B: From β-Ethoxyacrylamide Intermediates

A convergent approach involves the construction of the thiazole ring from a pre-formed β-ethoxyacrylamide intermediate.[2][5] This method can offer high efficiency and may avoid the use of α-haloketones.

Route C: Suzuki Coupling Approaches

For analogues with different aryl substitutions, a Suzuki coupling strategy can be highly effective.[2][6] This typically involves coupling a 5-bromothiazole derivative with an appropriate arylboronic acid. While powerful for generating libraries of compounds, this adds steps and requires careful optimization of coupling conditions to ensure reproducibility.

Diagram Comparing Synthetic Approaches:

Synthetic_Comparison cluster_A Route A: Hantzsch Synthesis cluster_B Route B: Convergent Approach cluster_C Route C: Suzuki Coupling A_start 4-Fluoroacetophenone A_int1 α-Haloketone A_start->A_int1 Bromination A_end Target Compound A_int1->A_end Condensation & Hydrolysis B_start β-Ethoxyacrylamide B_end Target Compound B_start->B_end Cyclization C_start1 5-Bromothiazole ester C_int Coupled Ester C_start1->C_int Suzuki Coupling C_start2 4-Fluorophenylboronic acid C_start2->C_int C_end Target Compound C_int->C_end Hydrolysis

Caption: Comparison of different synthetic strategies.

Data Summary and Characterization

A critical aspect of reproducibility is the consistent characterization of the final product. The following table summarizes the expected analytical data for 5-(4-Fluorophenyl)thiazole-2-carboxylic acid.

ParameterExpected ValueSource
Appearance Pale yellow solid[1]
Melting Point 128–130 °C[1]
¹H NMR (400 MHz, DMSO-d₆) δ 9.06 (s, 1H), 8.00-8.10 (m, 2H), 7.30-7.40 (m, 2H)[1]
IR (KBr, cm⁻¹) 3106, 2535, 1705, 1600, 1534, 1465, 1419[1]
Molecular Weight 223.22 g/mol

Note: The ¹H NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Troubleshooting and Ensuring Reproducibility

IssuePotential Cause(s)Recommended Action(s)
Low Yield in Bromination Incomplete reaction; side reactions due to overheating.Monitor reaction closely by TLC; maintain strict temperature control.
Impure α-Bromoketone Over-bromination; residual starting material.Purify the intermediate by recrystallization or column chromatography before proceeding.
Low Yield in Condensation Impure starting materials; incorrect stoichiometry.Use purified α-bromoketone; ensure accurate measurement of reagents.
Incomplete Hydrolysis Insufficient base or reaction time.Use a larger excess of base; increase reaction time and/or temperature.
Product Fails to Precipitate Incorrect pH after acidification.Carefully adjust the pH to the isoelectric point of the carboxylic acid.
Inconsistent Spectroscopic Data Presence of impurities (e.g., starting ester, salts).Recrystallize the final product from a suitable solvent system (e.g., ethanol/water).

Conclusion

The reproducible synthesis of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid is readily achievable through the Hantzsch synthesis, provided that careful attention is paid to the purity of intermediates and the strict control of reaction conditions. By understanding the causality behind the experimental choices and being aware of potential pitfalls, researchers can consistently obtain high-quality material for further investigation. For library synthesis or exploration of diverse aryl substituents, alternative methods such as Suzuki coupling may offer greater flexibility, though they come with their own set of optimization challenges. Ultimately, the choice of synthetic route should be guided by the specific goals of the research, whether it be small-scale lead optimization or large-scale production.

References

  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(1), 1-19. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Molbase. (n.d.). RAC-5-(4-FLUOROPHENYL)-2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID synthesis. Molbase. [Link]

  • El-Gamal, M. I., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Pharmaceuticals, 15(12), 1475. [Link]

  • Alam, M. S., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine, 8(1), 35-40. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. [Link]

  • Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647. [Link]

  • Finiuk, N., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 486. [Link]

  • Lemaire, C., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Sustainable Chemistry & Engineering. [Link]

  • Finiuk, N. S., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ChemInform, 35(48). [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Arabian Journal of Chemistry, 14(2), 102948. [Link]

  • Kumar, A., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Pharmaceuticals, 16(11), 1588. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Taha, M., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(23), 7378. [Link]

Sources

Comparative

A Comparative Guide to Identifying and Validating the Cellular Target of Novel Bioactive Compounds: A Case Study with 5-(4-Fluorophenyl)thiazole-2-carboxylic acid

For researchers in the vanguard of drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. A frequent bottleneck in this journey is the def...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the vanguard of drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. A frequent bottleneck in this journey is the definitive identification of the molecule's cellular target and the confirmation of its engagement within the intricate environment of a living cell. This guide provides a comparative analysis of three powerful, contemporary techniques for target identification and validation: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL).

We will use the novel compound 5-(4-Fluorophenyl)thiazole-2-carboxylic acid , a representative of the promising thiazole class of heterocyclic compounds, as a case study.[1][2][3][4] While many thiazole derivatives exhibit potent anti-cancer properties, their precise mechanisms of action and protein targets are often initially unknown.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to navigate the challenge of target deconvolution.

Part 1: A Comparative Overview of Target Engagement Methodologies

The choice of methodology for target identification is a critical decision, contingent on the research stage, the nature of the small molecule, and the experimental questions being asked. Here, we compare three label-free and affinity-based approaches.

Methodology Principle Primary Application Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[5][6][7]Target Engagement Validation In-cell/in-vivo compatible, label-free, reflects physiological conditions.[6][8]Requires a known target and a specific antibody; not suitable for initial target discovery.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.[9][10]Unbiased Target Identification Label-free for the small molecule, applicable to complex lysates, does not require compound modification.[10]May not work for all protein-ligand interactions; can be biased towards abundant proteins.
Photo-Affinity Labeling (PAL) A photoreactive group on the small molecule covalently crosslinks to the target protein upon UV irradiation.[11][12][13]Unbiased Target Identification & Binding Site MappingCovalent and irreversible bond provides strong evidence of direct interaction; can be performed in living cells.[11][13]Requires chemical modification of the compound, which may alter its activity; potential for non-specific labeling.[1]

Part 2: Experimental Workflows and Protocols

In this section, we provide detailed, step-by-step protocols for each methodology. The causality behind key experimental choices is explained to ensure both reproducibility and a deep understanding of the techniques. For our case study, we will hypothesize that 5-(4-Fluorophenyl)thiazole-2-carboxylic acid interacts with Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a common target for thiazole-containing anti-cancer compounds.[6][14][15]

Method 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is the gold standard for confirming that a compound binds to its intended target in a cellular context. The principle is elegantly simple: a protein stabilized by a bound ligand will denature and aggregate at a higher temperature than its unbound counterpart.[5][7]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HCT116) treatment 2. Treat with Compound (or DMSO Vehicle) cell_culture->treatment aliquot 3. Aliquot Cells treatment->aliquot heat_challenge 4. Heat at Temp Gradient (e.g., 40-70°C) aliquot->heat_challenge lysis 5. Cell Lysis (Freeze-Thaw) heat_challenge->lysis centrifugation 6. Separate Soluble/Aggregated (Centrifugation) lysis->centrifugation western_blot 7. Quantify Soluble Protein (Western Blot for CDK2) centrifugation->western_blot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

  • Cell Culture: Culture HCT116 (human colon carcinoma) cells in appropriate media until they reach ~80% confluency. These cells are known to express CDK2.

  • Compound Treatment: Treat cells with either 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (e.g., at 10 µM final concentration) or a vehicle control (e.g., DMSO at 0.1%) for 1 hour at 37°C. The incubation time should be sufficient to allow for cell penetration and target binding.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments).[5] An unheated sample serves as a control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5] This process releases the cellular proteins.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins, leaving the soluble, stable proteins in the supernatant.[5]

  • Protein Quantification and Analysis: Carefully collect the supernatant. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western Blotting using a primary antibody specific for CDK2.[14] The intensity of the CDK2 band at each temperature is quantified.

Method 2: Drug Affinity Responsive Target Stability (DARTS) for Target Identification

DARTS is a powerful method for identifying unknown protein targets. It operates on the principle that a small molecule binding to a protein can alter its conformation, thereby shielding it from protease digestion.[9][10][16]

DARTS_Workflow cluster_prep Lysate Preparation & Treatment cluster_digestion Proteolysis cluster_analysis Analysis cell_lysis 1. Prepare Cell Lysate treatment 2. Treat with Compound (or DMSO Vehicle) cell_lysis->treatment protease 3. Limited Protease Digestion (e.g., Pronase) treatment->protease stop_digestion 4. Stop Digestion protease->stop_digestion sds_page 5. SDS-PAGE Analysis stop_digestion->sds_page band_excision 6. Excise Protected Band sds_page->band_excision mass_spec 7. Protein ID by Mass Spec band_excision->mass_spec

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

  • Prepare Cell Lysate: Lyse cultured cells (e.g., HCT116) in a non-denaturing lysis buffer to maintain native protein structures.

  • Compound Incubation: Divide the lysate into aliquots. Treat one aliquot with 5-(4-Fluorophenyl)thiazole-2-carboxylic acid (e.g., 10 µM) and another with vehicle (DMSO). Incubate at room temperature for 1 hour.[9]

  • Limited Proteolysis: Add a protease, such as pronase or thermolysin, to each sample. The choice of protease and its concentration must be optimized to achieve partial digestion of the total proteome.

  • Stop Digestion: Halt the proteolytic reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • SDS-PAGE Analysis: Run the digested lysates on an SDS-PAGE gel and visualize the proteins using a total protein stain like Coomassie Blue or silver stain.

  • Band Excision: Compare the banding patterns between the compound-treated and vehicle-treated lanes. A protein that is protected by the compound will appear as a more intense band in the treated lane. Excise this unique or enhanced band.

  • Protein Identification: Identify the protein(s) in the excised gel band using mass spectrometry (e.g., LC-MS/MS).

Method 3: Photo-Affinity Labeling (PAL) for Direct Target Identification

PAL provides strong evidence of a direct binding interaction by creating a covalent bond between the compound and its target.[11] This requires synthesizing a probe version of the small molecule that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin for enrichment).[12][15]

PAL_Workflow cluster_prep Probe Incubation & Crosslinking cluster_enrichment Enrichment cluster_analysis Analysis cell_treatment 1. Treat Live Cells with Photo-Affinity Probe uv_irradiation 2. UV Irradiation (Covalent Crosslinking) cell_treatment->uv_irradiation cell_lysis 3. Cell Lysis uv_irradiation->cell_lysis click_chemistry 4. 'Click' Chemistry (Add Biotin Tag) cell_lysis->click_chemistry affinity_purification 5. Affinity Purification (Streptavidin Beads) click_chemistry->affinity_purification sds_page 6. SDS-PAGE & Western Blot affinity_purification->sds_page mass_spec 7. Protein ID by Mass Spec sds_page->mass_spec

Caption: General experimental workflow for Photo-Affinity Labeling (PAL).

  • Probe Synthesis: Synthesize a derivative of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid containing a photoreactive moiety (e.g., diazirine) and an alkyne handle.

  • Cell Treatment: Treat live HCT116 cells with the photo-affinity probe. Include a control where cells are co-incubated with an excess of the original, unmodified compound to demonstrate competitive binding.

  • UV Irradiation: Irradiate the cells with UV light (e.g., 365 nm) to activate the photoreactive group, leading to covalent crosslinking of the probe to its binding partner(s).[11]

  • Cell Lysis: Lyse the cells to release the proteome.

  • Click Chemistry: Add a biotin-azide tag to the alkyne handle on the probe via a copper-catalyzed "click" reaction. This attaches a high-affinity purification tag to the cross-linked protein.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

  • Analysis: Elute the captured proteins from the beads and analyze them by SDS-PAGE followed by Western blotting (if a target is suspected) or directly by mass spectrometry for unbiased identification.

Part 3: Case Study - Data Interpretation and Comparison

Here we present hypothetical data from our case study on 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, assuming CDK2 is the true target.

CETSA Data: Thermal Stabilization of CDK2

The Western blot results from a CETSA experiment are quantified and plotted. The resulting "melting curve" shows the amount of soluble CDK2 remaining after heating.

Temperature (°C) Soluble CDK2 (Vehicle, %) Soluble CDK2 (Compound, %)
40100100
459899
508595
555088
602065
65530
70<110

Interpretation: In the presence of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid, the melting curve for CDK2 is shifted to the right. This indicates that the compound binds to and stabilizes CDK2, making it more resistant to heat-induced denaturation. This result provides strong evidence of target engagement in the cellular environment.

DARTS Data: Protease Protection of CDK2

The Coomassie-stained gel from a DARTS experiment would show the following:

  • Lane 1 (No Protease): Intact proteome.

  • Lane 2 (Vehicle + Protease): A smear of digested proteins, with some distinct bands remaining.

  • Lane 3 (Compound + Protease): Similar to Lane 2, but with a distinct, more intense band at approximately 34 kDa (the molecular weight of CDK2).

Interpretation: The enhanced band at ~34 kDa in the compound-treated lane suggests that a protein of this size is protected from proteolysis. Subsequent mass spectrometry analysis of this band would identify the protein as CDK2.

Photo-Affinity Labeling Data: Covalent Labeling of CDK2

After PAL and streptavidin pulldown, the eluate is analyzed by Western blot.

  • Lane 1 (Probe only): A strong band for CDK2 is detected.

  • Lane 2 (Probe + excess unmodified compound): The band for CDK2 is significantly weaker or absent.

Interpretation: The successful pulldown of CDK2 with the probe demonstrates a direct interaction. The reduction of this signal in the competition experiment confirms that the interaction is specific to the pharmacophore of the original molecule and not an artifact of the probe itself.

Part 4: Synthesis and Recommendations

Confirming the cellular target of a novel compound is a multi-faceted challenge that often requires an orthogonal approach, using complementary techniques to build a robust body of evidence.

  • For initial, unbiased target discovery, both DARTS and Photo-Affinity Labeling (PAL) are powerful starting points. DARTS offers the advantage of not requiring any modification to the lead compound, making it faster to implement if successful. PAL, while requiring synthetic chemistry efforts, provides very strong evidence of a direct and specific interaction and can help map the binding site.[11]

  • For validating a hypothesized target or a hit from a discovery screen, CETSA is the unparalleled choice.[5][8] It provides definitive proof of target engagement in intact cells or even in vivo, offering data with high physiological relevance that can guide dose-response studies and further drug development.[7]

In the case of 5-(4-Fluorophenyl)thiazole-2-carboxylic acid , a logical strategy would be to first use DARTS to identify a set of potential binding partners from a cancer cell lysate. If CDK2 emerges as a top hit, CETSA would then be employed as the definitive validation step to confirm that the compound engages CDK2 in intact cells, providing the confidence needed to proceed with more detailed mechanistic and efficacy studies.

By judiciously selecting and applying these advanced techniques, researchers can efficiently and accurately deconvolute the mechanism of action of novel bioactive molecules, accelerating the path from discovery to clinical impact.

References

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160.
  • Al-Sanea, M. M., et al. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Journal of the Pharmaceutical Society of Japan, 141(1), 89-105.
  • Pai, M. Y., & Lomenick, B. (2014). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1168, 129-137.
  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-178.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Reinhard, F. B. M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 683-696.
  • Parker, C. G., & Simon, G. M. (2019). Photoaffinity labeling in target- and binding-site identification. Current Opinion in Chemical Biology, 53, 31-39.
  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100537.
  • Al-Ali, H., & Wells, J. A. (2019). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Annual Review of Biochemistry, 88, 583-607.
  • B. M., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2358-2376.
  • Wang, Y., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments, (110), 53922.
  • Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Journal of Molecular Structure, 1261, 132912.
  • Sharma, P., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Kaur, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Drug Targets, 23(11), 1033-1054.
  • Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016.
  • ResearchGate. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy | Request PDF. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.